L-690330 hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H14O9P2 |
|---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid;hydrate |
InChI |
InChI=1S/C8H12O8P2.H2O/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7;/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15);1H2 |
InChI Key |
DKBBMFQPTDFCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
L-690,330 Hydrate: A Technical Guide to its Mechanism of Action as a Potent Inositol Monophosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-690,330 hydrate is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a critical enzyme in the phosphoinositide signaling pathway. This pathway is integral to numerous cellular processes, and its dysregulation has been implicated in various disorders, notably bipolar disorder. L-690,330 acts as a lithium mimetic by targeting IMPase, thereby disrupting the recycling of inositol and leading to an accumulation of inositol monophosphates. This guide provides a comprehensive overview of the mechanism of action of L-690,330, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of IMPase
L-690,330 is a bisphosphonate compound that acts as a competitive inhibitor of inositol monophosphatase (IMPase).[1][2] IMPase is a key enzyme responsible for the dephosphorylation of inositol monophosphates to produce free myo-inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). By competitively binding to the active site of IMPase, L-690,330 prevents the hydrolysis of its natural substrates, leading to an accumulation of inositol monophosphates and a depletion of the free inositol pool.[3] This disruption of the phosphoinositide cycle is the primary mechanism through which L-690,330 exerts its biological effects.[2][3] The inhibitory action of L-690,330 has been shown to be significantly more potent than that of lithium, a well-known, non-competitive inhibitor of IMPase used in the treatment of bipolar disorder.
The inhibition of IMPase by L-690,330 also leads to the induction of autophagy, a cellular process for the degradation and recycling of cellular components. This effect is independent of the mTOR signaling pathway, a major regulator of autophagy. The proposed mechanism involves the reduction of inositol-1,4,5-trisphosphate (IP3) levels, a consequence of inositol depletion, which in turn triggers autophagy.
Quantitative Data
The inhibitory potency of L-690,330 has been quantified in various studies, with Ki and IC50 values determined for IMPase from different sources.
| Parameter | Enzyme Source | Value (µM) | Reference |
| Ki | Recombinant Human IMPase | 0.27 | |
| Recombinant Bovine IMPase | 0.19 | ||
| Human Frontal Cortex IMPase | 0.30 | ||
| Bovine Frontal Cortex IMPase | 0.42 | ||
| General (depending on source) | 0.2 - 2 | ||
| IC50 | Human IMPase (Malachite Green Assay) | 0.22 ± 0.01 |
In vivo studies have also been conducted to assess the efficacy of L-690,330.
| Parameter | Experimental Model | Value | Reference |
| ED50 | Increase in brain inositol(l)phosphate levels in mice (s.c. administration) | 0.3 mmol/kg |
Experimental Protocols
In Vitro IMPase Inhibition Assay (Phosphate Release Assay)
This protocol describes a colorimetric method to determine the inhibitory activity of L-690,330 on IMPase by measuring the amount of inorganic phosphate (Pi) released from the substrate.
Materials:
-
Purified IMPase enzyme
-
Inositol-1-phosphate (I-1-P) as substrate
-
L-690,330 hydrate
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0)
-
40 mM MgCl2
-
Malachite Green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl2, and the IMPase enzyme in a microplate well.
-
Add varying concentrations of L-690,330 to the wells designated for the inhibition curve. Include control wells without the inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, I-1-P, to all wells.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent will react with the released inorganic phosphate to produce a colored product.
-
Measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of L-690,330 and determine the IC50 value by plotting the inhibition curve.
Cell-Based Inositol Phosphate Accumulation Assay
This protocol details the measurement of inositol monophosphate accumulation in cultured cells treated with L-690,330, typically using radiolabeling. Chinese Hamster Ovary (CHO) cells stably transfected with a receptor that couples to the phosphoinositide pathway (e.g., muscarinic m1 receptor) are often used.
Materials:
-
CHO cells (or other suitable cell line)
-
Inositol-free cell culture medium
-
[³H]-myo-inositol
-
L-690,330 hydrate
-
Agonist for the expressed receptor (e.g., carbachol for muscarinic receptors)
-
Lithium Chloride (LiCl) as a positive control
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Plate the CHO cells in multi-well plates and grow to near confluency.
-
Wash the cells with inositol-free medium.
-
Label the cells by incubating them in inositol-free medium containing [³H]-myo-inositol (e.g., 0.5-1 µCi/mL) for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
-
Inhibitor and Agonist Treatment:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with varying concentrations of L-690,330 or LiCl for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with the appropriate agonist (e.g., carbachol) for a specific time (e.g., 30-60 minutes) to induce the hydrolysis of PIP2 and the production of inositol phosphates.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold PCA or TCA to the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the supernatant.
-
Apply the neutralized supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove free [³H]-myo-inositol.
-
Elute the inositol monophosphates using an appropriate buffer (e.g., ammonium formate/formic acid).
-
Collect the eluate in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Quantify the amount of [³H]-inositol monophosphate accumulated in each sample.
-
Plot the concentration-response curve for L-690,330 to determine its EC50 for inositol phosphate accumulation.
-
Visualizations
Caption: The phosphoinositide signaling pathway and the inhibitory action of L-690,330 on IMPase.
Caption: Experimental workflow for the in vitro IMPase inhibition assay.
Conclusion
L-690,330 hydrate is a well-characterized and highly potent competitive inhibitor of inositol monophosphatase. Its mechanism of action, centered on the disruption of the phosphoinositide signaling pathway, makes it a valuable tool for studying the roles of IMPase and inositol metabolism in cellular physiology and pathology. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of IMPase inhibitors. The development of prodrugs of L-690,330 with improved cell permeability could overcome its current limitations for in vivo applications and open new avenues for the treatment of disorders associated with dysregulated inositol signaling.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. Carbachol stimulates inositol phosphate formation in rat thalamus slices through muscarinic M3-receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Carbachol stimulates inositol phosphate formation in rat thalamus slices through muscarinic M3-receptor activation [scienceon.kisti.re.kr]
L-690330 Hydrate and Inositol Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of L-690330 hydrate, a potent, competitive inhibitor of inositol monophosphatase (IMPase). By elucidating its mechanism of action, this document explores the direct link between this compound and the depletion of intracellular inositol, a key signaling molecule. This guide offers a comprehensive resource for researchers in neuroscience, pharmacology, and drug development, featuring a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. The methodologies presented herein are intended to facilitate further investigation into the therapeutic potential of IMPase inhibitors and the broader implications of inositol depletion in cellular signaling and disease.
Introduction
The inositol depletion hypothesis has been a cornerstone in understanding the therapeutic mechanism of lithium, a long-standing treatment for bipolar disorder.[1][2] This hypothesis posits that by inhibiting inositol monophosphatase (IMPase), lithium reduces the recycling of inositol, leading to a depletion of this crucial precursor for the phosphoinositide signaling pathway.[3][4] This pathway governs a multitude of cellular processes, including cell growth, differentiation, and neurotransmission.
This compound has emerged as a valuable research tool for dissecting the intricacies of the inositol depletion hypothesis. As a highly potent and specific competitive inhibitor of IMPase, it offers a more targeted approach to studying the consequences of inositol depletion than lithium, which has numerous other biological targets.[5] This guide will delve into the core aspects of this compound, providing the necessary technical information for its application in research settings.
Mechanism of Action: Inhibition of Inositol Monophosphatase
This compound exerts its biological effects through the competitive inhibition of inositol monophosphatase (IMPase), a key enzyme in the phosphoinositide signaling cascade. IMPase catalyzes the final step in the de novo synthesis of inositol and the recycling of inositol from inositol phosphates, making it a critical regulator of intracellular inositol homeostasis.
The inhibition of IMPase by L-690330 leads to an accumulation of inositol monophosphates and a subsequent depletion of free myo-inositol. This depletion limits the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2), thereby dampening the signaling cascade that relies on these second messengers.
Quantitative Data
The following tables summarize the key quantitative data related to the activity and effects of this compound and its prodrug, L-690,488.
Table 1: Inhibitory Potency (Ki) of this compound against Inositol Monophosphatase (IMPase)
| IMPase Source | Ki (µM) | Reference |
| Recombinant Human IMPase | 0.27 | |
| Recombinant Bovine IMPase | 0.19 | |
| Human Frontal Cortex IMPase | 0.30 | |
| Bovine Frontal Cortex IMPase | 0.42 | |
| General (depending on source) | 0.2 - 2 |
Table 2: In Vivo and In Vitro Efficacy of L-690330 and its Prodrug L-690,488
| Compound | Model System | Parameter | Value | Reference |
| L-690330 | Pilocarpine-stimulated rats (in vivo) | ED50 for increased brain inositol(l)phosphate | 0.3 mmol/kg s.c. | |
| L-690,488 | Carbachol-stimulated rat cortical slices | EC50 for [3H]inositol monophosphate accumulation | 3.7 ± 0.9 µM | |
| L-690,488 | Carbachol-stimulated m1 CHO cells | EC50 for [3H]inositol monophosphate accumulation | 1.0 ± 0.2 µM | |
| L-690,488 | Carbachol-stimulated m1 CHO cells | EC50 for [3H]CMP-PA accumulation | 3.5 ± 0.3 µM | |
| Lithium | Carbachol-stimulated m1 CHO cells | EC50 for [3H]CMP-PA accumulation | 0.52 ± 0.03 mM |
Signaling Pathways and Experimental Workflows
Phosphoinositide Signaling Pathway and the Action of L-690330
The following diagram illustrates the phosphoinositide signaling pathway and highlights the point of intervention by L-690330.
Experimental Workflow for Inositol Phosphate Accumulation Assay
This diagram outlines the general workflow for measuring inositol phosphate accumulation in cells treated with L-690330.
Detailed Experimental Protocols
Inositol Monophosphatase (IMPase) Activity Assay (Malachite Green Assay)
This colorimetric assay measures the inorganic phosphate released from the dephosphorylation of a substrate by IMPase.
Materials:
-
Purified IMPase enzyme
-
Inositol monophosphate (substrate)
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)
-
Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)
-
Phosphate standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare Malachite Green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions. Prepare a series of phosphate standards.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, purified IMPase, and varying concentrations of this compound.
-
Initiate Reaction: Add the inositol monophosphate substrate to initiate the reaction. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Stop Reaction and Color Development: Stop the reaction and develop the color by adding the Malachite Green working solution. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the phosphate standards. Calculate the amount of phosphate released in each reaction and determine the inhibitory effect of L-690330.
[3H]myo-Inositol Labeling and Inositol Phosphate Accumulation Assay
This assay measures the accumulation of radiolabeled inositol phosphates in cells.
Materials:
-
Cultured cells (e.g., CHO cells stably expressing a Gq-coupled receptor)
-
Inositol-free culture medium
-
[3H]myo-inositol
-
This compound
-
Agonist (e.g., carbachol)
-
Lithium chloride (LiCl)
-
Perchloric acid
-
Dowex AG 1-X8 resin (formate form) or HPLC system for inositol phosphate separation
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate cells and incubate with inositol-free medium containing [3H]myo-inositol for 24-48 hours to allow for incorporation into the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentration of this compound.
-
Stimulation: Stimulate the cells with an agonist (e.g., carbachol) for a specific time period (e.g., 30-60 minutes).
-
Lysis and Extraction: Terminate the stimulation by adding ice-cold perchloric acid. Neutralize the extracts and extract the soluble inositol phosphates.
-
Separation of Inositol Phosphates:
-
Dowex Chromatography: Apply the extracts to Dowex AG 1-X8 columns. Elute different inositol phosphate fractions using a stepwise gradient of ammonium formate/formic acid.
-
HPLC: Alternatively, separate inositol phosphates using a suitable anion-exchange HPLC column with a gradient elution.
-
-
Quantification: Add scintillation cocktail to the eluted fractions and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the accumulation of [3H]inositol phosphates as a percentage of the total [3H]inositol incorporated into the cells.
Western Blotting for LC3-II and Phospho-AMPK
This method is used to assess the induction of autophagy and the activation of AMPK in response to L-690330 treatment.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-AMPKα (Thr172)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-LC3B at 1:1000 dilution or anti-phospho-AMPKα at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). The ratio of LC3-II to LC3-I is often used as an indicator of autophagy.
In Vivo Studies: Pilocarpine-Induced Seizures and Forced Swim Test
These behavioral models are used to assess the potential therapeutic effects of L-690330 in vivo.
5.4.1. Pilocarpine-Induced Seizures in Mice
Materials:
-
Mice
-
This compound formulated for intracerebroventricular (i.c.v.) injection (e.g., in liposomes)
-
Scopolamine
-
Pilocarpine
-
Diazepam (to terminate seizures)
Procedure:
-
L-690330 Administration: Administer this compound i.c.v.
-
Scopolamine Pre-treatment: After a set time, administer scopolamine to reduce peripheral cholinergic effects.
-
Pilocarpine Induction: 30 minutes after scopolamine, administer pilocarpine to induce seizures.
-
Seizure Scoring: Observe and score the severity of seizures using a standardized scale (e.g., the Racine scale).
-
Termination of Seizures: After a defined period of status epilepticus, administer diazepam to terminate the seizures.
-
Data Analysis: Compare the latency to seizure onset, seizure severity, and duration between L-690330-treated and control groups.
5.4.2. Forced Swim Test in Mice
Materials:
-
Mice
-
This compound for administration
-
Cylindrical water tank
-
Video recording equipment
Procedure:
-
Drug Administration: Administer this compound to the mice.
-
Forced Swim Test: After a specified pre-treatment time, place each mouse individually into a cylinder of water (23-25°C) for a 6-minute session.
-
Behavioral Recording: Record the entire session for later analysis.
-
Scoring: Score the last 4 minutes of the test for time spent immobile (floating with only minor movements to keep the head above water).
-
Data Analysis: Compare the immobility time between the L-690330-treated and control groups. A decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound is a powerful tool for investigating the physiological and pathological roles of the phosphoinositide signaling pathway. Its high potency and specificity for IMPase make it an ideal compound for studying the consequences of inositol depletion in a controlled manner. This technical guide provides a foundational resource for researchers, offering both the theoretical background and the practical methodologies required to effectively utilize this compound in their studies. The continued exploration of IMPase inhibitors like L-690330 holds significant promise for the development of novel therapeutics for a range of disorders, including bipolar disorder and other neurological conditions.
References
- 1. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pilocarpine-Induced Status Epilepticus [bio-protocol.org]
L-690,330 Hydrate: An In-Depth Technical Guide to its Role in mTOR-Independent Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-690,300 hydrate, a potent inhibitor of inositol monophosphatase (IMPase), and its significant role in the induction of autophagy. Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its modulation holds therapeutic promise for a range of human diseases, particularly neurodegenerative disorders characterized by the accumulation of aggregate-prone proteins. This document details the mTOR-independent mechanism of action of L-690,300 hydrate, presents available quantitative data from seminal studies, outlines detailed experimental protocols for assessing its autophagic activity, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
L-690,330 hydrate is a competitive inhibitor of inositol monophosphatase (IMPase), an essential enzyme in the phosphatidylinositol signaling pathway.[1] Initially investigated for its potential in bipolar disorder as a lithium-mimetic, recent research has unveiled its potent ability to induce macroautophagy (hereafter referred to as autophagy) through a novel, mTOR-independent pathway.[2][3][4] This unique mechanism of action distinguishes L-690,330 from classical autophagy inducers like rapamycin, which acts via mTOR inhibition. The ability of L-690,330 to enhance the clearance of misfolded, aggregate-prone proteins associated with neurodegenerative diseases, such as mutant huntingtin and α-synuclein, has positioned it as a valuable tool for research and a potential lead for therapeutic development.[2]
Mechanism of Action: mTOR-Independent Autophagy Induction
The primary mechanism by which L-690,330 hydrate induces autophagy is through the inhibition of IMPase. This inhibition leads to a depletion of cellular myo-inositol and a subsequent reduction in the levels of myo-inositol-1,4,5-trisphosphate (IP3). The decrease in IP3 levels is the critical trigger for autophagy induction, operating independently of the canonical mTOR signaling pathway, which is a key negative regulator of autophagy. This mTOR-independent mechanism is significant as it offers an alternative route to stimulate autophagy, which may be beneficial in contexts where mTOR signaling is dysregulated or where mTOR inhibition has undesirable side effects.
Signaling Pathway Diagram
Data Presentation: Effects on Autophagy Markers and Protein Clearance
The following tables summarize the key findings from studies investigating the effects of L-690,330 hydrate on autophagy induction and the clearance of aggregate-prone proteins. The data is primarily derived from the seminal work of Sarkar et al. (2005) in The Journal of Cell Biology.
Table 1: Effect of L-690,330 Hydrate on Autophagy Markers
| Parameter | Cell Line | Treatment | Observed Effect | Citation |
| LC3-II Levels | COS-7 | 100 µM L-690,330 | Increase in LC3-II levels, indicative of autophagosome formation. | |
| LC3 Puncta | COS-7 | 100 µM L-690,330 | Significant increase in the number of LC3-positive autophagic vesicles (puncta). | |
| p62/SQSTM1 Levels | - | - | Data not explicitly provided in the primary study. A decrease would be expected with enhanced autophagic flux. | - |
Table 2: Effect of L-690,330 Hydrate on the Clearance of Aggregate-Prone Proteins
| Protein | Cell Line | Treatment | Observed Effect on Protein Aggregates | Citation |
| Mutant Huntingtin (EGFP-HDQ74) | COS-7, SK-N-SH | 100 µM L-690,330 | Reduction in the percentage of cells with aggregates and a decrease in cell death. | |
| Soluble Mutant Huntingtin (EGFP-HDQ74) | PC12 | 100 µM L-690,330 | Facilitated clearance of the soluble form of mutant huntingtin. | |
| Mutant α-synuclein (A53T) | PC12 | 100 µM L-690,330 | Enhanced clearance of mutant α-synuclein. |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the role of L-690,330 hydrate in autophagy induction.
Western Blotting for LC3 and p62
This protocol is used to quantify the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with L-690,330 hydrate at the desired concentration (e.g., 100 µM) for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the bands to determine the relative protein levels.
Immunofluorescence for LC3 Puncta
This method is used to visualize and quantify the formation of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment and Fixation: Treat cells grown on coverslips with L-690,330 hydrate. Wash with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of LC3 puncta per cell.
Experimental Workflow Diagram
References
- 1. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying Autophagy Using a TMT-Based Quantitative Proteomics Approach. | Semantic Scholar [semanticscholar.org]
- 3. Quantitative proteomics reveals the selectivity of ubiquitin-binding autophagy receptors in the turnover of damaged lysosomes by lysophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
L-690330 Hydrate: A Technical Guide to a Potent Lithium Mimetic and Inositol Monophosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-690,330 hydrate is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] By inhibiting IMPase, L-690,330 effectively mimics the action of lithium, a cornerstone treatment for bipolar disorder, by disrupting inositol recycling and modulating downstream signaling events.[3][4] This technical guide provides a comprehensive overview of L-690,330, consolidating available data on its mechanism of action, biochemical activity, and effects in cellular and preclinical models. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of its function. This document serves as a critical resource for researchers exploring the therapeutic potential of IMPase inhibitors and the development of novel lithium mimetics.
Introduction
Lithium has been a mainstay in the pharmacological management of bipolar disorder for decades; however, its narrow therapeutic window and significant side-effect profile necessitate the development of safer and more targeted alternatives.[3] One of the leading hypotheses for lithium's therapeutic effect is the "inositol depletion hypothesis," which posits that lithium inhibits inositol monophosphatase (IMPase), leading to a reduction in free myo-inositol and a dampening of overactive phosphatidylinositol (PI) signaling in the brain.
L-690,330, a bisphosphonate compound, has emerged as a powerful research tool and a potential lead for drug development due to its potent and specific inhibition of IMPase. Unlike lithium, which is an uncompetitive inhibitor, L-690,330 acts as a competitive inhibitor, offering a different modality for modulating IMPase activity. This guide delves into the technical details of L-690,330, providing a foundation for its application in neuroscience research and drug discovery.
Mechanism of Action: Targeting the Phosphatidylinositol Signaling Pathway
The primary molecular target of L-690,330 is inositol monophosphatase (IMPase), an enzyme responsible for the final step in the recycling of inositol, catalyzing the hydrolysis of inositol monophosphates to myo-inositol. By inhibiting IMPase, L-690,330 disrupts the PI cycle, leading to an accumulation of inositol monophosphates and a decrease in the levels of inositol-1,4,5-trisphosphate (IP3). This reduction in IP3 attenuates the release of intracellular calcium, a critical downstream signaling event.
Furthermore, inhibition of IMPase by L-690,330 has been shown to induce autophagy independently of the mTOR signaling pathway. This suggests an alternative route for cellular clearance and homeostasis, which may have therapeutic implications for neurodegenerative diseases characterized by protein aggregation.
Below is a diagram illustrating the mechanism of action of L-690,330 within the phosphatidylinositol signaling pathway.
Figure 1: Mechanism of L-690,330 in the PI Pathway.
Quantitative Data
The inhibitory potency of L-690,330 has been characterized across various species and enzyme sources. The following tables summarize the key quantitative data available in the literature.
Table 1: In Vitro Inhibitory Potency of L-690,330 against Inositol Monophosphatase
| Enzyme Source | Species | Inhibition Constant (Ki) | IC50 | Reference |
| Recombinant IMPase | Human | 0.27 µM | - | |
| Recombinant IMPase | Bovine | 0.19 µM | - | |
| Frontal Cortex IMPase | Human | 0.30 µM | - | |
| Frontal Cortex IMPase | Bovine | 0.42 µM | - | |
| IMPase | Mouse/Rat | ~10-fold less sensitive | 0.2-2 µM | |
| Human IMPase | Human | - | 0.22 ± 0.01 µM |
Table 2: In Vivo and Cellular Efficacy of L-690,330 and its Prodrug, L-690,488
| Compound | Model System | Effect | Effective Concentration (EC50) | Reference |
| L-690,330 | Pilocarpine-stimulated mice | Increased brain inositol(I)phosphate | 0.3 mmol/kg s.c. | |
| L-690,488 | Rat cortical slices | Accumulation of [3H]inositol monophosphates | 3.7 ± 0.9 µM | |
| L-690,488 | m1 CHO cells | Accumulation of [3H]inositol monophosphates | 1.0 ± 0.2 µM | |
| L-690,488 | m1 CHO cells | Accumulation of [3H]CMP-PA | 3.5 ± 0.3 µM | |
| Lithium | m1 CHO cells | Accumulation of [3H]CMP-PA | 0.52 ± 0.03 mM |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments involving L-690,330.
In Vitro IMPase Inhibition Assay (Malachite Green Assay)
This assay determines the inhibitory potency of compounds against IMPase by measuring the amount of inorganic phosphate released from the substrate, inositol monophosphate.
Workflow:
Figure 2: Workflow for IMPase Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of L-690,330 in an appropriate solvent (e.g., water, as it is soluble up to 20 mM).
-
Dilute the IMPase enzyme to the desired concentration in assay buffer.
-
Prepare a solution of inositol-1-phosphate in assay buffer.
-
Prepare the malachite green reagent for phosphate detection.
-
-
Assay Procedure:
-
Add the IMPase enzyme, varying concentrations of L-690,330, and assay buffer to microplate wells.
-
Initiate the reaction by adding the inositol-1-phosphate substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance of the resulting colorimetric product at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the L-690,330 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Autophagy Induction Assay
This protocol describes how to assess the induction of autophagy in cultured cells treated with L-690,330, often by monitoring the formation of autophagic vesicles (autophagosomes) marked by LC3 protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., COS-7 or HEK293) in appropriate growth medium.
-
Treat the cells with L-690,330 at a final concentration of 50 µM for 1 hour.
-
-
Immunofluorescence Staining for LC3:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against LC3.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of LC3-positive puncta (autophagosomes) per cell. An increase in puncta indicates the induction of autophagy.
-
In Vivo Assessment of Brain Inositol Phosphate Levels
This protocol outlines the procedure for measuring the effect of L-690,330 on inositol phosphate levels in the brain of a mouse model, typically following cholinergic stimulation.
Methodology:
-
Animal Dosing:
-
Administer L-690,330 to mice via subcutaneous (s.c.) injection at a dose of 0.3 mmol/kg.
-
Administer a cholinergic agonist, such as pilocarpine (100 mg/kg, s.c.), to stimulate PI turnover.
-
-
Brain Tissue Extraction:
-
Euthanize the animals at a specific time point post-dosing (e.g., 1 hour).
-
Rapidly dissect the brain and freeze it in liquid nitrogen to halt metabolic activity.
-
-
Inositol Phosphate Measurement:
-
Homogenize the brain tissue in a suitable extraction buffer.
-
Separate the different inositol phosphate species using techniques such as anion-exchange chromatography or high-performance liquid chromatography (HPLC).
-
Quantify the levels of inositol(I)phosphate.
-
Signaling Pathways and Logical Relationships
The interplay between L-690,330, IMPase, and downstream signaling can be visualized to better understand the compound's broader biological impact.
L-690,330-Induced Autophagy Pathway
L-690,330 induces autophagy through a mechanism that is independent of mTOR, a central regulator of cell growth and proliferation. This suggests a novel pathway for modulating autophagy that could be therapeutically exploited.
Figure 3: mTOR-Independent Autophagy Induction.
Limitations and Future Directions
A significant challenge for the therapeutic development of L-690,330 is its poor cell membrane permeability due to its polar bisphosphonate structure. This limitation has been addressed in preclinical studies through the development of the prodrug L-690,488, which demonstrates enhanced cellular entry. Further research into optimizing drug delivery and bioavailability is warranted.
The specificity of L-690,330 for IMPase makes it an excellent tool for dissecting the inositol depletion hypothesis. Future studies could leverage this compound to further explore the downstream consequences of IMPase inhibition in various disease models, including bipolar disorder and neurodegenerative conditions. The co-crystal structure of L-690,330 with human IMPase provides a valuable template for the structure-based design of novel, more drug-like IMPase inhibitors.
Conclusion
L-690,330 hydrate is a well-characterized, potent inhibitor of inositol monophosphatase that serves as a valuable lithium mimetic for research purposes. Its ability to modulate the phosphatidylinositol signaling pathway and induce autophagy through an mTOR-independent mechanism highlights its potential as a pharmacological tool and a starting point for the development of novel therapeutics. This technical guide provides a consolidated resource for researchers, offering quantitative data, experimental protocols, and pathway visualizations to support further investigation into the promising biology of IMPase inhibition.
References
- 1. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
L-690330 Hydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-690330 hydrate, a potent inhibitor of inositol monophosphatase (IMPase). This document consolidates key chemical properties, biological activities, and experimental methodologies to support further research and development.
Chemical and Physical Properties
L-690330 is a competitive inhibitor of inositol monophosphatase.[1][2][3][4] The hydrated form is commonly used in research.
| Property | Value | Source |
| CAS Number | 2930564-26-2 | [5] |
| Molecular Formula | C8H14O9P2 | |
| Molecular Weight | 316.14 g/mol | |
| Solubility | Water: 31 mg/mL (98.06 mM)DMSO: 31 mg/mL (98.06 mM) | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 yearsIn solvent: -80°C for 6 months, -20°C for 1 month |
Note: The anhydrous form of L-690330 has a CAS number of 142523-38-4, a molecular formula of C8H12O8P2, and a molecular weight of 298.13 g/mol .
Mechanism of Action and Biological Activity
L-690330 is a potent and competitive inhibitor of inositol monophosphatase (IMPase), an essential enzyme in the phosphatidylinositol signaling pathway. By inhibiting IMPase, L-690330 leads to a depletion of myo-inositol and an accumulation of inositol monophosphates. This mechanism is believed to be similar to the action of lithium, a common treatment for bipolar disorder.
A significant biological effect of L-690330 is the induction of autophagy, a cellular process for degrading and recycling cellular components. This induction of autophagy is independent of the mTOR signaling pathway.
Caption: Signaling pathway of L-690330 in inducing autophagy.
Quantitative Data
L-690330 has been shown to be a potent inhibitor of IMPase from various sources. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are summarized below.
| Parameter | Species/Source | Value (µM) | Source |
| Ki | Recombinant Human IMPase | 0.27 | |
| Ki | Recombinant Bovine IMPase | 0.19 | |
| Ki | Human Frontal Cortex IMPase | 0.30 | |
| Ki | Bovine Frontal Cortex IMPase | 0.42 | |
| IC50 | IMPase | 0.22 ± 0.01 |
L-690330 exhibits approximately 10-fold greater sensitivity for human and bovine IMPase compared to mouse and rat IMPase.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. The following sections provide methodologies for key experiments involving L-690330.
This protocol is a generalized procedure based on the malachite green assay for phosphate detection, a common method for measuring IMPase activity.
Objective: To determine the inhibitory effect of L-690330 on IMPase activity.
Materials:
-
Recombinant human IMPase
-
Inositol monophosphate (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Malachite green reagent
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of L-690330 in an appropriate solvent (e.g., water or DMSO).
-
Create a serial dilution of L-690330 to test a range of concentrations.
-
In a 96-well plate, add the assay buffer, IMPase enzyme, and varying concentrations of L-690330 or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the inositol monophosphate substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate produced by the enzymatic reaction.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of L-690330 and determine the IC50 value.
This protocol is based on studies investigating the effects of L-690330 on pilocarpine-induced seizures and the forced swim test.
Objective: To assess the behavioral effects of L-690330 in mouse models.
Animal Model:
-
Male ICR mice, 8 weeks old.
Drug Preparation and Administration:
-
L-690330 is prepared in a liposome suspension to facilitate its delivery across the blood-brain barrier.
-
The inhibitor is administered via intracerebroventricular (i.c.v.) injection.
-
A typical dose used in studies is 0.1 µmol.
Forced Swim Test (FST):
-
45 minutes after i.c.v. injection of L-690330 or vehicle control, place the mice individually in a cylinder of water.
-
Record the duration of immobility over a set period (e.g., 6 minutes).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Pilocarpine-Induced Seizure Model:
-
Administer L-690330 or vehicle control via i.c.v. injection.
-
After a set time, administer a subconvulsive dose of pilocarpine.
-
Observe and score the seizure activity over a defined period.
-
An increase in seizure sensitivity suggests a lithium-like effect.
Caption: Generalized workflow for in vivo behavioral studies.
Summary and Future Directions
This compound is a valuable research tool for studying the phosphatidylinositol signaling pathway and its role in various physiological and pathological processes. Its ability to induce autophagy independently of the mTOR pathway presents an interesting avenue for therapeutic development, particularly in neurodegenerative diseases.
Future research could focus on the development of prodrugs to improve the bioavailability and central nervous system penetration of L-690330. Further elucidation of the downstream effects of IMPase inhibition could also uncover novel therapeutic targets.
References
L-690330 Hydrate in Bipolar Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-690330 hydrate, a potent inhibitor of inositol monophosphatase (IMPase), and its significance in the context of bipolar disorder research. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Inositol Depletion Hypothesis
The prevailing theory for the therapeutic action of lithium, a cornerstone treatment for bipolar disorder, is the "inositol depletion hypothesis".[1][2][3] This hypothesis posits that lithium's efficacy stems from its ability to inhibit inositol monophosphatase (IMPase), a crucial enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] Inhibition of IMPase leads to a reduction in the intracellular pool of myo-inositol, which in turn dampens the PI signaling cascade that is thought to be hyperactive in bipolar disorder.
L-690330, a bisphosphonate compound, was developed as a potent and specific inhibitor of IMPase, serving as a valuable research tool to probe the inositol depletion hypothesis and as a potential lithium mimetic. While its therapeutic development has been hampered by poor bioavailability, it remains a critical compound for preclinical research.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inositol Monophosphatase (IMPase) by L-690330
| Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Recombinant Human IMPase | 0.27 µM | 0.22 ± 0.01 µM | |
| Recombinant Bovine IMPase | 0.19 µM | - | |
| Human Frontal Cortex IMPase | 0.30 µM | - | |
| Bovine Frontal Cortex IMPase | 0.42 µM | - | |
| Mouse and Rat IMPase | ~10-fold less sensitive than human/bovine | 0.3 µM (recombinant mouse) |
Table 2: In Vivo Effects of L-690330
| Experimental Model | Parameter | Dosage and Administration | Effect | Reference(s) |
| Mice with Cholinergic Stimulation | Brain Inositol(l)phosphate Levels | ED50 = 0.3 mmol/kg s.c. | Three- to fourfold increase over control | |
| Mice | Forced Swim Test | 0.1 µmol i.c.v. in liposomes | Decreased immobility time | |
| Mice | Pilocarpine-induced Seizures | 0.1 µmol i.c.v. in liposomes | Increased sensitivity to subconvulsive doses |
Signaling Pathway and Mechanism of Action
L-690330 acts as a competitive inhibitor of IMPase, directly impacting the phosphatidylinositol (PI) signaling pathway. The following diagram illustrates this mechanism.
Caption: The Phosphatidylinositol (PI) Signaling Pathway and the inhibitory action of L-690330 on IMPase.
Experimental Protocols
This section details the methodologies for key experiments involving L-690330.
4.1 In Vitro IMPase Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki or IC50) of L-690330 on IMPase activity.
-
Enzyme Source: Recombinant IMPase (human, bovine, or rodent) or tissue homogenates (e.g., brain frontal cortex).
-
Substrate: Inositol-1-phosphate (Ins1P).
-
Methodology:
-
IMPase enzyme is incubated with varying concentrations of L-690330.
-
The reaction is initiated by the addition of the substrate, Ins1P.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The amount of inorganic phosphate produced is quantified using a colorimetric method, such as the malachite green assay.
-
IC50 values are calculated from the concentration-response curves. For Ki determination, the assay is repeated at multiple substrate concentrations to perform kinetic analysis (e.g., Lineweaver-Burk plot).
-
Caption: Workflow for the in vitro IMPase inhibition assay.
4.2 In Vivo Measurement of Brain Inositol Phosphates
-
Objective: To assess the effect of L-690330 on inositol phosphate levels in the brain.
-
Animal Model: Mice.
-
Methodology:
-
Cholinergic stimulation is induced in mice, for example, by subcutaneous administration of pilocarpine (100 mg/kg).
-
L-690330 is administered at various doses via a chosen route (e.g., subcutaneous injection).
-
After a specific time interval (e.g., 1 hour), the animals are euthanized, and brain tissue is rapidly extracted.
-
Brain tissue is processed to extract and separate inositol phosphates.
-
The levels of inositol(l)phosphate are quantified, typically using chromatographic techniques.
-
An ED50 value is determined from the dose-response curve.
-
4.3 Behavioral Models in Mice
-
Objective: To evaluate the behavioral effects of L-690330 that may be relevant to bipolar disorder.
-
Animal Model: Mice.
-
Drug Administration: Due to poor blood-brain barrier penetration, L-690330 is often administered via intracerebroventricular (i.c.v.) injection, frequently encapsulated in liposomes to aid delivery.
-
Forced Swim Test (FST):
-
Mice are administered L-690330 (e.g., 0.1 µmol, i.c.v.).
-
After a set period, mice are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is recorded over a specific time. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Pilocarpine-Induced Seizures:
-
Mice are pre-treated with L-690330 (e.g., 0.1 µmol, i.c.v.).
-
A subconvulsive dose of the cholinergic agonist pilocarpine is administered.
-
The sensitivity to seizures is observed and quantified. An increased sensitivity is a known effect of lithium and is tested here with L-690330.
-
Caption: Workflow for behavioral testing of L-690330 in mice.
Challenges and Future Directions
A significant limitation of L-690330 is its poor cell permeability and inability to efficiently cross the blood-brain barrier. This is attributed to its polar bisphosphonate structure. Consequently, while being a highly potent inhibitor in vitro, its effects in the brain are much less pronounced than those of lithium.
Future research could focus on the development of prodrugs of L-690330 to enhance its bioavailability and central nervous system penetration. The co-crystallization of L-690330 with human IMPase provides a high-resolution structural basis for future structure-based drug design efforts to create novel, brain-penetrant IMPase inhibitors for the potential treatment of bipolar disorder.
References
- 1. Inositol monophosphatase--a putative target for Li+ in the treatment of bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithium and bipolar mood disorder: the inositol-depletion hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
L-690,330 Hydrate: A Technical Guide to its Interaction with Phosphatidylinositol Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-690,330 hydrate is a potent and specific, competitive inhibitor of inositol monophosphatase (IMPase), a critical enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2][3][4][5] The PI signaling cascade is a fundamental cellular communication system that translates extracellular signals into intracellular responses, governing a wide array of cellular processes including proliferation, differentiation, apoptosis, and metabolism. The inhibitory action of L-690,330 on IMPase mimics the effect of lithium, a long-standing therapeutic for bipolar disorder, by disrupting the recycling of inositol, a key component for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for phospholipase C (PLC). This disruption leads to an attenuation of the PI signaling pathway. This technical guide provides an in-depth overview of L-690,330, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and a visual representation of its role in the PI signaling pathway.
Quantitative Pharmacological Data
The inhibitory potency of L-690,330 and its prodrug, L-690,488, has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency of L-690,330 against Inositol Monophosphatase (IMPase)
| Enzyme Source | Parameter | Value (µM) | Reference |
| Recombinant Human IMPase | K_i | 0.27 | |
| Recombinant Bovine IMPase | K_i | 0.19 | |
| Human Frontal Cortex IMPase | K_i | 0.30 | |
| Bovine Frontal Cortex IMPase | K_i | 0.42 | |
| Unspecified IMPase Source | IC_50 | 0.22 ± 0.01 |
Table 2: In Vivo and Cellular Efficacy of L-690,330 and its Prodrug, L-690,488
| Compound | Model System | Parameter | Value | Reference |
| L-690,330 | Mice (in vivo, s.c.) | ED_50 (brain inositol(l)phosphate accumulation) | 0.3 mmol/kg | |
| L-690,488 | Rat Cortical Slices | EC_50 ([³H]inositol monophosphates accumulation) | 3.7 ± 0.9 µM | |
| L-690,488 | m1 CHO Cells | EC_50 ([³H]inositol monophosphates accumulation) | 1.0 ± 0.2 µM | |
| L-690,488 | m1 CHO Cells | EC_50 ([³H]CMP-PA accumulation) | 3.5 ± 0.3 µM |
Phosphatidylinositol Signaling Pathway and the Role of L-690,330
The phosphatidylinositol signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG remains in the plasma membrane and, in conjunction with calcium, activates protein kinase C (PKC).
The signaling cascade is terminated in part by the recycling of inositol. IP3 is sequentially dephosphorylated by a series of phosphatases to ultimately yield free myo-inositol. Inositol monophosphatase (IMPase) is the final enzyme in this recycling pathway, catalyzing the dephosphorylation of inositol monophosphates. L-690,330 competitively inhibits IMPase, leading to a depletion of the free inositol pool required for the resynthesis of phosphatidylinositol (PI) and subsequently PIP2. This disruption dampens the entire signaling cascade.
Caption: The Phosphatidylinositol Signaling Pathway and the inhibitory action of L-690,330 on IMPase.
Experimental Protocols
Inositol Monophosphatase (IMPase) Activity Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of free phosphate released from the hydrolysis of inositol monophosphate by IMPase.
Materials:
-
Purified IMPase enzyme
-
Inositol-1-phosphate (substrate)
-
L-690,330 hydrate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water
-
Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Malachite Green Reagent C: 34% (w/v) sodium citrate
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh Malachite Green working solution by mixing 100 parts of Reagent A with 25 parts of Reagent B, and then add 1 part of Reagent C. Mix well and allow to sit for at least 30 minutes before use.
-
Standard Curve: Prepare a phosphate standard curve ranging from 0 to 40 nmol of phosphate in the reaction buffer.
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of reaction buffer.
-
Add 5 µL of varying concentrations of L-690,330 or vehicle (for control).
-
Add 10 µL of purified IMPase enzyme and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of inositol-1-phosphate substrate.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding 150 µL of the Malachite Green working solution to each well. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Read the absorbance at 620-650 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the amount of phosphate released using the standard curve. Determine the IC₅₀ value of L-690,330 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
[³H]-myo-Inositol Labeling and Inositol Phosphate Accumulation Assay
This assay measures the accumulation of radiolabeled inositol phosphates in cells treated with an IMPase inhibitor, providing a functional measure of its activity in a cellular context.
Materials:
-
Cultured cells (e.g., CHO cells stably expressing a Gq-coupled receptor)
-
Inositol-free cell culture medium
-
[³H]-myo-inositol
-
Agonist for the receptor of interest (e.g., carbachol for muscarinic receptors)
-
L-690,330 hydrate
-
Lithium Chloride (LiCl) as a positive control
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling:
-
Plate cells in 12-well plates and grow to near confluency.
-
Wash cells with inositol-free medium.
-
Label cells by incubating with inositol-free medium containing [³H]-myo-inositol (e.g., 1-2 µCi/mL) for 24-48 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Wash the labeled cells with fresh, serum-free medium.
-
Pre-incubate the cells with varying concentrations of L-690,330 or 10 mM LiCl for 15-30 minutes.
-
Stimulate the cells with the appropriate agonist for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells with ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 20 minutes.
-
Neutralize the extracts with a solution of 1.5 M KOH, 75 mM HEPES, and 10 mM EDTA.
-
Centrifuge to pellet the precipitate.
-
-
Chromatographic Separation:
-
Prepare Dowex AG1-X8 columns.
-
Apply the supernatant from the cell extracts to the columns.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
-
Quantification:
-
Add the eluted fractions to scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Analysis: Express the results as the percentage of total [³H]-inositol incorporated that is recovered as inositol phosphates. Determine the EC₅₀ value for L-690,330-induced accumulation of inositol phosphates.
Conclusion
L-690,330 hydrate serves as a valuable research tool for dissecting the intricacies of the phosphatidylinositol signaling pathway. Its high potency and specificity for inositol monophosphatase make it a more targeted inhibitor than lithium, allowing for a clearer understanding of the consequences of IMPase inhibition. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the fields of cell signaling, neuroscience, and drug discovery, facilitating further investigation into the therapeutic potential of targeting the phosphatidylinositol pathway.
References
L-690330 Hydrate: A Comprehensive Technical Guide to Species-Specific IMPase Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the species-specific sensitivity of inositol monophosphatase (IMPase) to the inhibitor L-690330 hydrate. L-690330 is a potent, competitive inhibitor of IMPase, a key enzyme in the phosphoinositide signaling pathway.[1][2] Understanding the differential inhibition of IMPase across various species is crucial for the preclinical evaluation and translation of therapeutic strategies targeting this pathway.
Quantitative Analysis of L-690330 Inhibition on IMPase
The inhibitory potency of L-690330 on IMPase has been evaluated across several species, revealing significant differences in sensitivity. The following table summarizes the available quantitative data for the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
| Species | Enzyme Source | Parameter | Value (µM) | Reference |
| Human | Recombinant | Kᵢ | 0.27 | [1] |
| Human | Frontal Cortex | Kᵢ | 0.30 | [1] |
| Human | Recombinant | IC₅₀ | 0.22 ± 0.01 | |
| Bovine | Recombinant | Kᵢ | 0.19 | [1] |
| Bovine | Frontal Cortex | Kᵢ | 0.42 | |
| Mouse | Not Specified | Kᵢ | ~2.0 (estimated)¹ | |
| Rat | Not Specified | Kᵢ | ~2.0 (estimated)¹ |
¹Estimated based on the report that human and bovine IMPase are approximately 10-fold more sensitive to L-690330 than mouse and rat IMPase.
Inositol Signaling Pathway and L-690330 Inhibition
The phosphoinositide (PI) signaling pathway is a crucial cellular communication system. L-690330 exerts its effect by inhibiting inositol monophosphatase (IMPase), which is responsible for the final step in the recycling of inositol, a critical component of PI signaling.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assay of L-690,330 Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-690,330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphoinositide signaling pathway.[1][2] This document provides a detailed protocol for an in vitro assay of L-690,330 hydrate using a malachite green-based colorimetric method to determine its inhibitory activity. Additionally, it summarizes the quantitative inhibitory data and illustrates the relevant biological pathway and experimental workflow.
Introduction
Inositol monophosphatase (IMPase) is a crucial enzyme that catalyzes the hydrolysis of inositol monophosphates to myo-inositol and inorganic phosphate. This reaction is a vital step in the recycling of inositol for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2), a key component of cellular signaling cascades. Inhibition of IMPase disrupts the phosphoinositide (PI) signaling pathway, which is implicated in various cellular processes. L-690,330 has been identified as a specific and potent competitive inhibitor of IMPase, making it a valuable tool for studying the PI pathway and a potential therapeutic agent.[1][2] The following protocols and data provide a framework for the in vitro characterization of L-690,330 hydrate.
Data Presentation
The inhibitory potency of L-690,330 against inositol monophosphatase has been determined using various in vitro assays. The following table summarizes the key quantitative data for L-690,330.
| Parameter | Enzyme Source | Value | Assay Method | Reference |
| IC50 | Human IMPase | 0.22 ± 0.01 µM | Malachite Green Assay | [3] |
| Ki | Recombinant Human IMPase | 0.27 µM | N/A | |
| Ki | Recombinant Bovine IMPase | 0.19 µM | N/A | |
| Ki | Human Frontal Cortex IMPase | 0.30 µM | N/A | |
| Ki | Bovine Frontal Cortex IMPase | 0.42 µM | N/A |
Signaling Pathway
L-690,330 exerts its effect by inhibiting inositol monophosphatase within the phosphoinositide (PI) signaling pathway. The diagram below illustrates the central role of IMPase in this pathway.
Caption: Phosphoinositide signaling pathway and the inhibitory action of L-690,330 on IMPase.
Experimental Protocols
In Vitro Assay for L-690,330 Hydrate using Malachite Green Phosphate Detection
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of L-690,330 hydrate against inositol monophosphatase by quantifying the release of inorganic phosphate (Pi).
1. Materials and Reagents
-
Recombinant Human Inositol Monophosphatase (IMPase)
-
L-690,330 hydrate
-
Inositol-1-Phosphate (Substrate)
-
Assay Buffer: 50 mM Tris-HCl, 15 mM MgCl₂, pH 7.5
-
Malachite Green Phosphate Detection Kit
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
-
Phosphate Standard (e.g., KH₂PO₄)
2. Preparation of Solutions
-
Enzyme Solution: Dilute the recombinant human IMPase to a working concentration (e.g., 1 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of Inositol-1-Phosphate (e.g., 10 mM) in deionized water. Dilute to the desired final concentration (e.g., 1 mM) in Assay Buffer.
-
L-690,330 Hydrate Solutions: Prepare a stock solution of L-690,330 hydrate in an appropriate solvent (e.g., deionized water). Perform serial dilutions to create a range of concentrations for the IC50 determination (e.g., from 100 µM to 1 nM).
-
Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in Assay Buffer to generate a standard curve (e.g., 0 to 100 µM).
3. Assay Procedure
The following workflow outlines the steps for the in vitro inhibition assay.
Caption: Experimental workflow for the in vitro inhibition assay of L-690,330.
Step-by-Step Method:
-
Setup: In a 96-well microplate, add the following to each well in triplicate:
-
25 µL of Assay Buffer
-
10 µL of L-690,330 hydrate solution at various concentrations (or vehicle for control wells).
-
15 µL of diluted IMPase enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the Inositol-1-Phosphate substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 20 µL of the Malachite Green Reagent A (acidic molybdate solution) to each well, followed by 20 µL of Malachite Green Reagent B.
-
Color Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for stable color development.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.
4. Data Analysis
-
Phosphate Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations. Perform a linear regression to obtain the equation of the line.
-
Calculate Phosphate Released: Use the standard curve equation to determine the concentration of inorganic phosphate released in each experimental well.
-
Calculate Percent Inhibition: The percent inhibition for each concentration of L-690,330 is calculated as follows:
% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the L-690,330 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of L-690,330 that inhibits 50% of the IMPase activity.
Conclusion
The provided protocol offers a robust and reproducible method for the in vitro characterization of L-690,330 hydrate as an inhibitor of inositol monophosphatase. The malachite green assay is a sensitive and straightforward technique suitable for determining the potency of IMPase inhibitors. The quantitative data and pathway diagrams included in these application notes serve as a valuable resource for researchers studying the phosphoinositide signaling pathway and developing novel IMPase inhibitors.
References
Application Notes and Protocols for L-690330 hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-690330 hydrate is a potent and selective competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] By blocking IMPase, L-690330 leads to the depletion of intracellular inositol, which in turn triggers a cascade of downstream cellular events. Notably, this inositol depletion results in the activation of AMP-activated protein kinase (AMPK) and the induction of autophagy through a mechanism independent of the mammalian target of rapamycin (mTOR). These characteristics make this compound a valuable tool for studying the intricate roles of the PI pathway and autophagy in various cellular processes, including protein clearance and cell survival.
A significant consideration when using L-690330 is its limited cell membrane permeability due to its polar nature.[2] This has led to the development of prodrugs, such as L-690488, to enhance cellular uptake.[3] Researchers should consider this limitation when designing experiments and interpreting results.
Data Presentation
Inhibitor Activity
| Target | Inhibitor | Species | Ki (μM) | IC50 (μM) | Reference |
| IMPase | L-690330 | Recombinant Human | 0.27 | - | |
| IMPase | L-690330 | Recombinant Bovine | 0.19 | - | |
| IMPase | L-690330 | Human Frontal Cortex | 0.30 | - | |
| IMPase | L-690330 | Bovine Frontal Cortex | 0.42 | - | |
| IMPase | L-690330 | Mouse/Rat | ~10-fold less sensitive | - | |
| IMPase | L-690330 | - | - | 0.22 |
Cellular Effects of L-690330 and its Prodrug L-690488
| Cell Line | Compound | Concentration | Time | Effect | Reference |
| HEK293 | L-690330 | 50 µM | 1 hour | Increased p-AMPK and LC3-I/II expression (autophagy induction) | |
| m1 CHO | L-690488 | EC50 = 1.0 ± 0.2 µM | - | Accumulation of [3H]inositol monophosphates | |
| m1 CHO | L-690488 | EC50 = 3.5 ± 0.3 µM | - | Accumulation of [3H]CMP-PA | |
| COS-7, SK-N-SH | L-690330 | Not specified | - | Reduced aggregation and cell death caused by EGFP-HDQ74 | |
| PC12 | L-690330 | Not specified | - | Facilitated clearance of soluble EGFP-HDQ74 and A53T α-synuclein |
Signaling Pathway
The primary mechanism of action for this compound is the competitive inhibition of inositol monophosphatase (IMPase). This inhibition disrupts the recycling of inositol, leading to a decrease in intracellular inositol levels. Recent studies have revealed that inositol directly binds to the gamma subunit of AMP-activated protein kinase (AMPK), acting as a natural inhibitor. The depletion of inositol following IMPase inhibition by L-690330 allows for the binding of AMP to the gamma subunit, resulting in the activation of AMPK. Activated AMPK can then initiate autophagy through pathways that are independent of mTOR, a central regulator of cell growth and metabolism.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Induction of Autophagy in HEK293 Cells
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
6-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Reagents for Western blotting (primary antibodies against p-AMPK, total AMPK, LC3, and a loading control like β-actin or GAPDH; HRP-conjugated secondary antibodies; ECL substrate)
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
-
Cell Treatment:
-
On the day of the experiment, remove the culture medium from the wells.
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in fresh culture medium to a final concentration of 50 µM. As a vehicle control, prepare a corresponding dilution of DMSO in the culture medium.
-
Add the medium containing this compound or the vehicle control to the respective wells.
-
Incubate the cells for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Protein Extraction:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysates in microcentrifuge tubes and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, total AMPK, and LC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of p-AMPK and the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
-
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.
References
Application Notes and Protocols for L-690,330 Hydrate in HEK293 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-690,330 hydrate is a potent and competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2][3] This pathway is crucial for various cellular processes, and its dysregulation has been implicated in several diseases. L-690,330 serves as a valuable tool for studying the functional roles of IMPase and the consequences of its inhibition. Notably, studies have shown that L-690,330 can induce autophagy in HEK293 cells, a process regulated by the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (mTOR) signaling pathways.[1] These application notes provide detailed protocols for utilizing L-690,330 hydrate in HEK293 cell line experiments to investigate its effects on cellular signaling pathways.
Data Presentation
L-690,330 Hydrate Inhibition Constants
| Enzyme Source | Ki (μM) |
| Recombinant Human IMPase | 0.27 |
| Recombinant Bovine IMPase | 0.19 |
| Human Frontal Cortex IMPase | 0.30 |
| Bovine Frontal Cortex IMPase | 0.42 |
Effects of L-690,330 Hydrate on HEK293 Cell Signaling
| Treatment | Duration | Key Markers | Observation |
| 50 µM L-690,330 Hydrate | 1 hour | p-AMPK, LC3-I/II | Increased protein expression, indicating induction of autophagy. |
Signaling Pathways and Experimental Workflow
The primary mechanism of action for L-690,330 is the inhibition of inositol monophosphatase, leading to an accumulation of inositol phosphates and a depletion of free myo-inositol. This disruption of the phosphatidylinositol cycle can have downstream effects on various signaling pathways. One such pathway involves the activation of AMPK, a key energy sensor in the cell. Activated AMPK is a known inhibitor of the mTORC1 complex, a central regulator of cell growth and proliferation. The induction of autophagy, as evidenced by increased LC3-I/II levels, is a downstream consequence of mTORC1 inhibition.
The following diagram outlines the general workflow for investigating the effects of L-690,330 hydrate on HEK293 cells.
Experimental Protocols
HEK293 Cell Culture and Maintenance
Aseptic techniques should be strictly followed.
-
Media Preparation: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Thaw cryopreserved HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Culturing: Plate the cells in appropriate culture flasks or dishes and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the culture medium and wash the cell monolayer with sterile Phosphate Buffered Saline (PBS). Add a suitable volume of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates following the inhibition of IMPase by L-690,330.
-
Cell Seeding: Seed HEK293 cells in 12-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Radiolabeling: 24 hours after seeding, replace the culture medium with inositol-free DMEM containing 1 µCi/mL of [3H]-myo-inositol. Incubate for 24-48 hours to allow for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Pre-incubation with LiCl: Wash the cells with Krebs-Henseleit buffer. Pre-incubate the cells with Krebs-Henseleit buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl is used to inhibit inositol monophosphatase and enhance the accumulation of inositol monophosphates.
-
Treatment with L-690,330: Add L-690,330 hydrate at the desired concentrations (e.g., 0-100 µM) to the wells and incubate for the desired time (e.g., 1 hour) at 37°C.
-
Extraction of Inositol Phosphates: Terminate the incubation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA). Incubate on ice for 30 minutes.
-
Separation and Quantification:
-
Collect the TCA extracts and neutralize them with an appropriate buffer.
-
Separate the inositol phosphates using anion-exchange chromatography. A common method involves using Dowex AG1-X8 resin columns.
-
Elute the different inositol phosphate species using a stepwise gradient of ammonium formate/formic acid.
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Results are typically expressed as the percentage of total [3H]-inositol incorporated into inositol phosphates.
-
Western Blot Analysis for AMPK and mTOR Signaling
This protocol is for detecting changes in the phosphorylation status of key proteins in the AMPK and mTOR signaling pathways.
-
Cell Treatment and Lysis:
-
Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with L-690,330 hydrate (e.g., 50 µM for 1 hour).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AMPKα (Thr172), AMPKα, phospho-mTOR (Ser2448), mTOR, phospho-p70S6K (Thr389), p70S6K, phospho-4E-BP1 (Thr37/46), 4E-BP1, LC3B, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
Conclusion
The protocols and data presented here provide a framework for investigating the effects of the IMPase inhibitor L-690,330 hydrate on HEK293 cells. By utilizing these methods, researchers can further elucidate the role of the phosphatidylinositol signaling pathway and its crosstalk with other critical cellular pathways, such as AMPK and mTOR, which are central to cell metabolism, growth, and autophagy. These studies are essential for understanding the molecular mechanisms underlying various physiological and pathological processes and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for L-690330 Hydrate in CHO Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-690330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] This pathway is crucial for various cellular processes, and its dysregulation has been implicated in several diseases. L-690330 serves as a valuable research tool for studying the downstream effects of IMPase inhibition. This document provides detailed application notes and protocols for studying the effects of L-690330 hydrate in Chinese Hamster Ovary (CHO) cell lines, a common model system in biomedical research.
Mechanism of Action
L-690330 exerts its effects by inhibiting IMPase, which leads to an accumulation of inositol monophosphates and a depletion of free myo-inositol. This, in turn, can impact the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a precursor for the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).
Quantitative Data
The following tables summarize the known quantitative data for L-690330. Note that specific values for the effects on CHO cell viability and proliferation are not extensively reported in the public literature and would likely need to be determined empirically.
Table 1: In Vitro Efficacy of L-690330
| Parameter | Value | Cell Line/System | Reference |
| Ki (IMPase) | 0.2 - 2 µM | Bovine Brain | [1][2] |
| IC50 (IMPase) | 0.22 ± 0.01 µM | Human IMPase | |
| [3H]Inositol Monophosphate Accumulation | 40% of Lithium (at 10 mM) | Muscarinic m1 receptor-transfected CHO cells | [1] |
Experimental Protocols
CHO Cell Culture and Maintenance
A foundational requirement for studying the effects of L-690330 is the proper maintenance of CHO cell cultures.
Materials:
-
CHO-K1 cell line (or other CHO variant)
-
Culture medium (e.g., Ham's F12, DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Culture flasks, plates, and other sterile consumables
Protocol:
-
Culture Conditions: Maintain CHO cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing (for adherent cells):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell layer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed new culture flasks at the desired density (e.g., 1:4 to 1:8 split ratio).
-
-
Cryopreservation:
-
Harvest cells in their logarithmic growth phase.
-
Resuspend the cell pellet in a freezing medium composed of complete culture medium with 10% DMSO.
-
Aliquot cell suspension into cryovials.
-
Freeze the vials slowly (e.g., using a controlled-rate freezer or in an isopropanol container at -80°C) before transferring to liquid nitrogen for long-term storage.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay is critical for functionally assessing the inhibitory effect of L-690330 on the PI pathway in whole cells. The following is a general protocol based on the principles of radiolabeling.
Materials:
-
CHO cells (preferably expressing a Gq-coupled receptor, e.g., muscarinic m1 receptor)
-
Inositol-free culture medium
-
myo-[3H]inositol
-
This compound
-
Lithium chloride (LiCl) solution
-
Agonist for the Gq-coupled receptor (e.g., carbachol)
-
Perchloric acid or Trichloroacetic acid (TCA)
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation cocktail and counter
Protocol:
-
Cell Seeding: Seed CHO cells in 6-well plates and allow them to adhere and grow to near confluency.
-
Radiolabeling:
-
Replace the culture medium with inositol-free medium containing myo-[3H]inositol (e.g., 1-2 µCi/mL).
-
Incubate for 48 hours to allow for incorporation of the radiolabel into the cellular inositol lipid pools.
-
-
Pre-incubation:
-
Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with buffer containing LiCl (typically 10 mM) and varying concentrations of L-690330 for 15-30 minutes. LiCl is used to inhibit the further breakdown of inositol monophosphates.
-
-
Stimulation:
-
Add the agonist (e.g., carbachol) to stimulate the Gq-coupled receptor and induce the production of inositol phosphates.
-
Incubate for a predetermined time (e.g., 30-60 minutes).
-
-
Lysis and Extraction:
-
Stop the reaction by aspirating the medium and adding ice-cold perchloric acid or TCA.
-
Scrape the cells and collect the lysate.
-
Neutralize the extract and centrifuge to remove precipitated protein.
-
-
Separation and Quantification:
-
Apply the supernatant to an anion exchange column.
-
Elute the different inositol phosphate species using a stepwise gradient of ammonium formate/formic acid.
-
Collect the fraction corresponding to inositol monophosphates.
-
Add scintillation cocktail to the collected fractions and quantify the radioactivity using a scintillation counter.
-
Cell Viability and Proliferation Assays
To assess the cytotoxic or cytostatic effects of L-690330 on CHO cells, standard viability and proliferation assays can be employed.
Materials:
-
CHO cells
-
96-well culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Plate reader (absorbance or fluorescence/luminescence)
Protocol (using MTT as an example):
-
Cell Seeding: Seed CHO cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare a serial dilution of L-690330 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of L-690330. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of L-690330 to determine the IC50 value.
-
Conclusion
This compound is a specific and potent tool for investigating the role of the phosphatidylinositol signaling pathway in CHO cells. The provided protocols offer a framework for conducting key experiments to elucidate its effects on both the specific signaling cascade and overall cell health. Researchers should optimize these protocols for their specific CHO cell line and experimental conditions to ensure robust and reproducible results.
References
Application Note & Protocol: Intracerebroventricular (ICV) Administration of L-690,330 Hydrate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
L-690,330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1][2] The PI pathway is crucial for various cellular processes, and its attenuation through IMPase inhibition is a proposed mechanism for the therapeutic effects of lithium in bipolar disorder.[3][4] L-690,330 serves as a valuable research tool to investigate the downstream consequences of IMPase inhibition, effectively acting as a "lithium mimetic".[5]
Due to its polar, bisphosphonate structure, L-690,330 has limited ability to cross cell membranes and the blood-brain barrier (BBB). Therefore, direct administration into the central nervous system (CNS) via intracerebroventricular (ICV) injection is the required method for in vivo studies targeting brain activity. This technique bypasses the BBB, allowing the compound to reach the cerebrospinal fluid (CSF) and distribute throughout the brain, particularly in structures near the ventricles.
Recent studies have shown that by inhibiting IMPase, L-690,330 can induce autophagy independently of the mTOR pathway, suggesting its potential as a tool for studying neurodegenerative diseases where clearance of protein aggregates is beneficial. ICV administration in mice has been used to assess its effects on behaviors sensitive to lithium, such as in the forced swim test and in pilocarpine-induced seizure models. Due to its poor membrane penetrability, in vivo ICV administration often requires formulation in liposomes to facilitate cellular uptake.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of L-690,330.
Table 1: In Vitro Inhibitory Activity of L-690,330
| Enzyme Source | Inhibitor Constant (Kᵢ) | Reference |
|---|---|---|
| Recombinant Human IMPase | 0.27 µM | |
| Recombinant Bovine IMPase | 0.19 µM | |
| Human Frontal Cortex IMPase | 0.30 µM | |
| Bovine Frontal Cortex IMPase | 0.42 µM |
| Mouse and Rat IMPase | ~10-fold less sensitive than human/bovine | |
Table 2: Reported ICV Injection Parameters for L-690,330 in Mice
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Dosage | 0.0625 µmol | Administered in liposomes for forced swim test. | |
| Dosage | 0.1 µmol | Tested for effects on motor activity. | |
| Formulation | Trapped in liposomes | Required due to the polar structure of the compound. |
| Behavioral Assessment Time | 45 minutes post-injection | Optimal time for observing effects in the forced swim test. | |
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-690330 Hydrate Liposomal Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-690330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol signaling pathway.[1][2] Its ability to induce autophagy independently of the mTOR pathway has generated significant interest in its therapeutic potential for a variety of disorders, including neurodegenerative diseases.[3][4][5] However, the polar nature of L-690330 limits its ability to cross cellular membranes and the blood-brain barrier, necessitating the use of advanced drug delivery systems for effective in vivo applications. Liposomal encapsulation offers a promising strategy to overcome these limitations by improving the bioavailability and targeted delivery of L-690330.
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and application of a liposomal formulation of L-690330 hydrate.
Mechanism of Action: IMPase Inhibition and Autophagy Induction
L-690330 exerts its biological effects primarily through the inhibition of inositol monophosphatase (IMPase). This inhibition disrupts the recycling of inositol, leading to a depletion of myo-inositol and a subsequent reduction in the levels of inositol-1,4,5-trisphosphate (IP3). The decrease in IP3 levels triggers autophagy through an mTOR-independent pathway, promoting the clearance of aggregate-prone proteins associated with neurodegenerative diseases.
Signaling Pathway of L-690330 Action
Liposomal Formulation of this compound
The following protocols are based on the widely used thin-film hydration method, which is suitable for the encapsulation of hydrophobic and amphiphilic drugs. This method involves the formation of a thin lipid film followed by hydration with an aqueous solution containing the drug.
Materials and Reagents
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids (e.g., DPPC) and cholesterol in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. A common molar ratio is 2:1 DPPC:Cholesterol.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DPPC, >41°C) to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in PBS (pH 7.4) at the desired concentration.
-
Add the this compound solution to the round-bottom flask containing the lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 10-20 passes).
-
-
Purification:
-
Remove the unencapsulated this compound by methods such as dialysis against PBS or size exclusion chromatography.
-
Experimental Workflow for Liposome Preparation
Protocol 2: Characterization of this compound Liposomes
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the liposomal suspension with PBS.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS). The desired size for in vivo applications is typically between 80-200 nm with a PDI < 0.2.
-
-
Zeta Potential:
-
Dilute the liposomal suspension with deionized water.
-
Measure the zeta potential to assess the surface charge and stability of the formulation. A zeta potential of ±30 mV is generally considered to indicate good stability.
-
-
Encapsulation Efficiency:
-
Separate the unencapsulated L-690330 from the liposomes using methods like ultracentrifugation or size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100).
-
Quantify the amount of encapsulated L-690330 using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
-
Place a known amount of the L-690330 liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the amount of L-690330 released into the medium using HPLC.
Protocol 4: In Vivo Administration (Intracerebroventricular Injection in Mice)
Note: All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda sutures.
-
Using a Hamilton syringe, slowly inject the L-690330 liposomal suspension into the lateral ventricle at the appropriate stereotaxic coordinates.
-
Withdraw the needle slowly and suture the incision.
-
Monitor the animal for recovery.
Data Presentation
The following tables summarize typical physicochemical properties of liposomal formulations. Researchers should generate specific data for their this compound liposomes.
Table 1: Physicochemical Characterization of L-690330 Liposomes (Hypothetical Data)
| Parameter | Target Value |
| Particle Size (nm) | 100 - 150 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -25 to -35 |
| Encapsulation Efficiency (%) | > 80% |
Table 2: In Vitro Release Profile of L-690330 from Liposomes (Hypothetical Data)
| Time (hours) | Cumulative Release (%) |
| 1 | 5 ± 1.2 |
| 2 | 10 ± 2.1 |
| 4 | 18 ± 3.5 |
| 8 | 30 ± 4.2 |
| 12 | 45 ± 5.1 |
| 24 | 65 ± 6.3 |
Stability Studies
The stability of the L-690330 liposomal formulation is critical for its therapeutic efficacy. Stability studies should be conducted to evaluate changes in particle size, PDI, zeta potential, and drug leakage over time at different storage conditions (e.g., 4°C and 25°C).
Conclusion
Liposomal delivery of this compound presents a viable approach to enhance its therapeutic potential by improving its delivery to target sites. The protocols and information provided in these application notes offer a framework for the successful formulation, characterization, and application of L-690330-loaded liposomes in preclinical research. Rigorous characterization and stability testing are essential to ensure the quality and reproducibility of the formulation.
References
- 1. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lithium induces autophagy by inhibiting inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
L-690330 Hydrate: Application Notes and Protocols for Researchers
Introduction
L-690330 hydrate is a potent and selective, competitive inhibitor of inositol monophosphatase (IMPase).[1][2] This enzyme plays a crucial role in the phosphatidylinositol (PI) signaling pathway by recycling inositol for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). Inhibition of IMPase by L-690330 leads to the depletion of cellular inositol levels, which in turn can modulate various cellular processes, including the induction of autophagy, a key cellular degradation and recycling pathway.[1] These characteristics make L-690330 a valuable tool for studying the PI signaling cascade and its role in cellular homeostasis and disease.
This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its solubility, preparation of stock solutions, and its mechanism of action.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₁₀P₂ | MedChemExpress |
| Molecular Weight | 316.13 g/mol | MedChemExpress |
| CAS Number | 2930564-26-2 | [1] |
| Mechanism of Action | Competitive inhibitor of inositol monophosphatase (IMPase) | [1] |
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL (≥ 316.32 mM) | Saturation unknown. |
| DMSO | Soluble, used for 10 mM stock solutions | A common solvent for preparing concentrated stock solutions. |
Note: It is recommended to use freshly opened, anhydrous solvents for optimal dissolution.
Stock Solution Stability
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.16 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Aqueous Stock Solutions
Materials:
-
This compound powder
-
Nuclease-free water
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to weigh the desired amount of this compound.
-
Add the required volume of nuclease-free water to the this compound powder.
-
Vortex vigorously to dissolve the compound. Sonication may be used to facilitate dissolution if needed.
-
Ensure the solution is clear and free of any precipitate.
-
Sterile filter the aqueous solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot and store at -20°C or -80°C as described in Protocol 1.
Signaling Pathway and Experimental Workflow
L-690330 Mechanism of Action in the Phosphatidylinositol Pathway
L-690330 acts as a competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway. This pathway is initiated by the activation of phospholipase C (PLC) at the cell surface, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then triggers the release of calcium from the endoplasmic reticulum. To regenerate PIP2, the inositol phosphates are sequentially dephosphorylated, with IMPase catalyzing the final step of converting inositol monophosphates to myo-inositol. By inhibiting IMPase, L-690330 depletes the cellular pool of free inositol, thereby attenuating the PI signaling cascade. This inhibition has been shown to induce autophagy.
Caption: L-690330 inhibits IMPase, disrupting the PI cycle and inducing autophagy.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram outlines a typical workflow for preparing and using this compound in cell-based assays.
Caption: Workflow for this compound stock preparation and cellular treatment.
References
Application Notes and Protocols: L-690,330 Hydrate in the Pilocarpine-Induced Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-690,330 hydrate is a potent and selective competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1] Inhibition of IMPase leads to a depletion of myo-inositol and an accumulation of inositol monophosphates, thereby attenuating the PI signal transduction cascade.[1] This mechanism is thought to be one of the ways lithium exerts its therapeutic effects in bipolar disorder.[1] The pilocarpine-induced seizure model is a widely used preclinical model that recapitulates many features of human temporal lobe epilepsy. Pilocarpine, a muscarinic acetylcholine receptor agonist, induces status epilepticus (SE), which is followed by a latent period and the development of spontaneous recurrent seizures.[2][3] Studies have shown that L-690,330, similar to lithium, can potentiate pilocarpine-induced seizures in rodents, making this a valuable model for investigating the role of the PI pathway in seizure generation and for screening novel therapeutics targeting this pathway.
These application notes provide detailed protocols for the use of L-690,330 hydrate in the pilocarpine-induced seizure model in mice, including the preparation of liposomal L-690,330, intracerebroventricular administration, and seizure assessment.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effect of L-690,330 on pilocarpine-induced seizures in mice.
| Treatment Group | L-690,330 Dose (ICV) | Pilocarpine Dose (SC) | Seizure Assessment Method | Outcome | Statistical Significance | Reference |
| Experimental | 0.0625 µmol | 100 mg/kg | Modified Patel's Scale | Increased sensitivity to seizures | F(1,30) = 4.3, p < 0.05 | |
| Control | aCSF in liposomes | 100 mg/kg | Modified Patel's Scale | Baseline seizure response | - |
Experimental Protocols
Protocol 1: Preparation of L-690,330 Hydrate-Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing L-690,330 hydrate using a modified thin-film hydration method followed by extrusion. This method is suitable for encapsulating water-soluble drugs like L-690,330.
Materials:
-
L-690,330 hydrate
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DSPG)
-
Cholesterol
-
Chloroform
-
t-butanol
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
-
Rotary evaporator
-
Lyophilizer
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Sterile, pyrogen-free vials
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, DSPG, and cholesterol in a molar ratio of 3:1:2 in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 45-50°C to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Dissolve the desired amount of L-690,330 hydrate in sterile aCSF or saline.
-
Add the L-690,330 hydrate solution to the round-bottom flask containing the lipid film. The volume should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Hydrate the lipid film by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes above the lipid phase transition temperature.
-
For a more uniform size distribution, extrude the liposome suspension 10-15 times through polycarbonate membranes with a pore size of 100 nm using a liposome extruder. This process should also be performed above the lipid phase transition temperature.
-
-
Purification and Sterilization:
-
To remove unencapsulated L-690,330, the liposome suspension can be purified by size exclusion chromatography or dialysis against sterile aCSF.
-
Sterilize the final liposome preparation by filtration through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the sterile liposomal L-690,330 hydrate suspension at 4°C. Stability should be assessed for long-term storage.
-
Protocol 2: Intracerebroventricular (ICV) Injection in Mice
This protocol describes the administration of liposomal L-690,330 hydrate directly into the lateral ventricles of the mouse brain.
Materials:
-
Anesthetized mice (e.g., with isoflurane or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Liposomal L-690,330 hydrate solution
-
Control liposome solution (without L-690,330)
-
Surgical scrub and sterile swabs
-
Drill with a fine bit
-
Suturing material
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in the stereotaxic apparatus. Ensure the head is firmly fixed and level.
-
Shave the scalp and clean the surgical area with a surgical scrub.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma (the intersection of the sagittal and coronal sutures).
-
Using the stereotaxic coordinates for the lateral ventricle in mice (e.g., from bregma: Anterior/Posterior: -0.3 mm; Medial/Lateral: ±1.0 mm; Dorsal/Ventral: -2.5 mm), mark the injection site on the skull.
-
Carefully drill a small burr hole through the skull at the marked location, avoiding damage to the underlying dura mater.
-
-
Injection:
-
Load the Hamilton syringe with the desired volume of the liposomal L-690,330 hydrate solution (typically 1-5 µL).
-
Slowly lower the needle through the burr hole to the target depth.
-
Infuse the solution at a slow rate (e.g., 0.5 µL/min) to prevent tissue damage and backflow.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion of the solution before slowly retracting it.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Monitor the mouse during recovery from anesthesia. Provide post-operative analgesia as required by institutional guidelines.
-
Allow the animal to recover for a specified period before proceeding with the pilocarpine injection.
-
Protocol 3: Pilocarpine-Induced Seizure Induction and Assessment
This protocol describes the induction of seizures using pilocarpine and the subsequent behavioral assessment.
Materials:
-
Mice that have undergone ICV injection and recovery
-
Pilocarpine hydrochloride solution (e.g., 10 mg/mL in sterile saline)
-
Scopolamine methyl nitrate or another peripheral muscarinic antagonist
-
Observation chambers
-
Video recording equipment (optional but recommended)
-
Timer
Procedure:
-
Pre-treatment:
-
Thirty minutes prior to pilocarpine administration, administer a peripheral muscarinic antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, i.p.) to reduce the peripheral cholinergic effects of pilocarpine.
-
-
Seizure Induction:
-
Administer pilocarpine hydrochloride subcutaneously (SC) or intraperitoneally (IP). The dose will depend on the experimental question. To study the potentiating effect of L-690,330, a subconvulsive dose of pilocarpine (e.g., 100 mg/kg) is typically used. For inducing status epilepticus, higher doses (e.g., 250-350 mg/kg) may be required.
-
-
Seizure Monitoring and Scoring:
-
Immediately after pilocarpine injection, place the mouse in an observation chamber and begin monitoring its behavior.
-
Record the latency to the first seizure and the severity of seizures over a defined period (e.g., 2 hours).
-
Score the seizure severity using a standardized scale, such as the Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with generalized tonic-clonic seizures.
-
-
For continuous monitoring, video recording can be utilized for later detailed analysis.
-
-
Termination of Status Epilepticus (if applicable):
-
If the goal is to induce status epilepticus for subsequent chronic epilepsy studies, the continuous seizures may be terminated after a set period (e.g., 90-120 minutes) with an anticonvulsant drug such as diazepam (10 mg/kg, i.p.) to reduce mortality.
-
Visualizations
Caption: The Phosphatidylinositol Signaling Pathway and the inhibitory action of L-690,330.
Caption: Experimental workflow for investigating L-690,330 in the pilocarpine seizure model.
References
- 1. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilocarpine-Induced Seizures Revisited: What Does the Model Mimic? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: cholinergic mechanisms and epileptogenesis. The seizures induced by pilocarpine: a novel experimental model of intractable epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-690,330 Hydrate in the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-690,330 is a potent and selective competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1] Inhibition of IMPase has been proposed as a therapeutic mechanism for bipolar disorder, similar to the action of lithium. The forced swim test (FST) is a widely used behavioral paradigm to screen for potential antidepressant effects of novel compounds. This document provides detailed application notes and a protocol for the use of L-690,330 hydrate in the FST, based on preclinical research findings.
Mechanism of Action: Inositol Depletion Hypothesis
L-690,330 exerts its effects by inhibiting IMPase, which is responsible for the dephosphorylation of inositol monophosphates to myo-inositol. This inhibition leads to a depletion of the cellular pool of free inositol, a critical precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key component of the PI signaling cascade, which, upon activation by various neurotransmitter receptors, is hydrolyzed to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). By reducing the availability of inositol, L-690,330 dampens the PI signaling pathway, a mechanism believed to be shared with lithium and thought to contribute to its mood-stabilizing and antidepressant-like effects.
Signaling Pathway Diagram: The Phosphatidylinositol (PI) Signaling Pathway and the Action of L-690,330
Caption: L-690,330 inhibits IMPase, disrupting the PI signaling pathway.
Experimental Protocols
Preparation of L-690,330 Hydrate Liposomal Formulation
-
Rationale: L-690,330 is a polar molecule with limited ability to cross the blood-brain barrier and cell membranes.[1] Encapsulation in liposomes is utilized to facilitate its delivery into the central nervous system, specifically via intracerebroventricular (ICV) injection.
-
Materials:
-
L-690,330 hydrate
-
Phospholipids (e.g., a mixture of phosphatidylcholine and cholesterol)
-
Organic solvent (e.g., chloroform)
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Rotary evaporator
-
Probe sonicator or extruder
-
-
Procedure (General Thin-Film Hydration Method):
-
Dissolve L-690,330 hydrate and the desired lipid mixture in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding aCSF or sterile saline and vortexing vigorously. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids used.
-
To produce smaller, more uniform vesicles, the resulting multilamellar vesicles (MLVs) can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.
-
The final liposomal suspension should be stored at 4°C until use.
-
Intracerebroventricular (ICV) Injection in Mice
-
Rationale: Direct administration into the cerebral ventricles bypasses the blood-brain barrier, ensuring the compound reaches its target in the brain.
-
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
L-690,330 liposomal formulation
-
-
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., for adult C57BL/6 mice, typical coordinates from bregma are: AP: -0.3 mm, ML: ±1.0 mm, DV: -3.0 mm).
-
Slowly lower the injection needle to the target depth.
-
Infuse the L-690,330 liposomal formulation (e.g., 0.0625 µmol in a total volume of 1-5 µL) at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
Allow the animal to recover in a warm environment before returning it to its home cage.
-
Forced Swim Test (FST) Protocol for Mice
-
Rationale: The FST is a behavioral despair model where antidepressant activity is inferred from a reduction in immobility time.
-
Apparatus:
-
A transparent cylindrical container (e.g., 30 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, filled to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).
-
-
Procedure:
-
Administer the L-690,330 liposomal formulation or vehicle (e.g., empty liposomes in aCSF) via ICV injection. The test should be conducted at the time of peak effect of the compound, which for L-690,330 has been observed to be around 45 minutes post-administration.
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Gently place each mouse individually into the water-filled cylinder.
-
The test duration is 6 minutes.[2]
-
A trained observer, blind to the treatment conditions, should record the behavior of the animal. Alternatively, video recording can be used for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[2] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the mouse from the water, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
Experimental Workflow Diagram
Caption: Workflow for the L-690,330 forced swim test experiment.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effect of L-690,330 in the forced swim test.
| Treatment Group | Dose (µmol) | Route of Administration | N | Immobility Time (seconds, Mean ± SEM) | p-value vs. Control |
| Control (Vehicle) | - | ICV | 18 | 155 ± 9 | - |
| L-690,330 hydrate | 0.0625 | ICV | 18 | 123 ± 11 | < 0.03 |
Data adapted from Shtein et al., Psychopharmacology, 2013.
The administration of the IMPase inhibitor L-690,330 via intracerebroventricular injection has been shown to significantly decrease immobility time in the mouse forced swim test, suggesting an antidepressant-like effect. The provided protocols and data serve as a comprehensive guide for researchers investigating the behavioral effects of L-690,330 and similar compounds targeting the inositol signaling pathway. Careful adherence to the described methodologies is crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: L-690330 Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of L-690330 hydrate during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and competitive inhibitor of inositol monophosphatase (IMPase).[1][2][3][4] IMPase is a key enzyme in the phosphatidylinositol (PI) signaling pathway, responsible for recycling inositol. By inhibiting IMPase, L-690330 leads to a depletion of intracellular inositol, which can impact various cellular processes, including autophagy.[1]
Q2: I am not observing the expected biological effect in my cell-based assay. Could this be a cell permeability issue?
A2: Yes, this is a known challenge with L-690330. The molecule is a bisphosphonate, making it highly polar and charged at physiological pH. These characteristics significantly limit its ability to passively diffuse across the lipid bilayer of the cell membrane. Consequently, even at concentrations that are effective in biochemical assays, the intracellular concentration may be insufficient to inhibit the target enzyme, IMPase.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is soluble in both water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for up to one month or -80°C for up to six months. Always aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Are there any known methods to improve the cellular uptake of L-690330?
A4: Yes, historical research has employed two main strategies. A prodrug approach, using the tetrapivaloyloxymethyl ester prodrug L-690488, was developed to enhance cell entry. This prodrug is more lipophilic and can cross the cell membrane more readily, after which it is hydrolyzed intracellularly to release the active L-690330 compound. Additionally, liposomal formulations have been used to deliver L-690330, particularly for in vivo applications, and this method can also be adapted for cell culture.
Q5: What is the difference between L-690330 and this compound?
A5: this compound is the hydrated form of L-690330, meaning it incorporates one or more water molecules into its crystal structure. The presence of water of hydration will affect the molecular weight, so it is crucial to use the correct molecular weight provided for the hydrated form when preparing solutions of a specific molarity.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Inhibitory Activity of L-690330
| Target | Species | Kᵢ (µM) | Reference |
| Recombinant IMPase | Human | 0.27 | |
| Recombinant IMPase | Bovine | 0.19 | |
| Frontal Cortex IMPase | Human | 0.30 | |
| Frontal Cortex IMPase | Bovine | 0.42 |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Reference |
| Water | 31 mg/mL | 98.06 | |
| DMSO | 31 mg/mL | 98.06 |
Troubleshooting Guides
Issue: Low or no efficacy of this compound in cell-based assays despite using concentrations reported in the literature.
This common issue is often attributable to the poor cell permeability of L-690330. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for this compound cell permeability issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the molecular weight of your specific lot of this compound, calculate the mass required to prepare a 10 mM stock solution.
-
Dissolution: Add the calculated mass of this compound to the appropriate volume of high-purity, sterile DMSO.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution if needed.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Protocol for Cell Treatment
-
Cell Seeding: Seed your cells of interest in a suitable culture plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the final working concentration by diluting the stock solution in your cell culture medium. For example, to achieve a 50 µM final concentration from a 10 mM stock, you would perform a 1:200 dilution (e.g., 5 µL of stock in 995 µL of medium). It is crucial to mix the working solution thoroughly.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the inhibitor).
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour, as used for HEK293 cells).
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with your downstream analysis (e.g., Western blotting for p-AMPK and LC3-I/II, as demonstrated in HEK293 cells).
Signaling Pathway
This compound's primary intracellular target is IMPase, which plays a crucial role in the phosphatidylinositol signaling pathway. Inhibition of IMPase leads to the accumulation of inositol monophosphates and depletion of free myo-inositol, which can subsequently trigger downstream effects such as the induction of autophagy.
Caption: this compound inhibits IMPase, disrupting inositol recycling and inducing autophagy.
References
Technical Support Center: Enhancing In Vivo Bioavailability of L-690,330 Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the inositol monophosphatase (IMPase) inhibitor, L-690,330 hydrate.
I. Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of L-690,330 hydrate inherently low?
A1: L-690,330 is a bisphosphonate, a class of compounds known for its high polarity. This characteristic significantly limits its ability to cross biological membranes, including the gastrointestinal epithelium for oral absorption and the blood-brain barrier for central nervous system (CNS) delivery.[1] Consequently, systemic exposure following oral administration is minimal.
Q2: What are the primary strategies to enhance the bioavailability of L-690,330?
A2: The two main strategies to overcome the poor membrane permeability of L-690,330 are:
-
Prodrug Approach: Modifying the L-690,330 molecule to create a more lipophilic prodrug that can cross cell membranes more easily. Once absorbed, the prodrug is metabolized to release the active L-690,330. An example of this approach is the tetrapivaloyloxymethyl ester prodrug, L-690,488.
-
Advanced Formulation Technologies: Encapsulating L-690,330 in delivery systems like liposomes or nanoparticles. These carriers can protect the drug from degradation, improve its transport across the intestinal mucosa, and potentially be targeted to specific tissues.[2][3]
Q3: How can L-690,330 be delivered to the central nervous system (CNS)?
A3: Due to the blood-brain barrier, direct systemic administration of L-690,330 results in very low brain concentrations. To achieve therapeutic levels in the CNS, direct administration methods are often employed in preclinical studies, such as intracerebroventricular (ICV) injection of a liposomal formulation of L-690,330.
Q4: Are there analytical methods available for quantifying L-690,330 in biological samples?
A4: While a standardized, commercially available assay for L-690,330 in biological matrices is not readily found in the literature, methods for similar polar compounds can be adapted. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most suitable technique for sensitive and specific quantification. A hypothetical protocol is provided in the Experimental Protocols section.[4][5]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with L-690,330.
| Problem | Possible Causes | Troubleshooting Solutions |
| Low or undetectable plasma concentrations after oral administration of L-690,330 solution. | Inherently poor membrane permeability of L-690,330. Degradation in the gastrointestinal (GI) tract. | 1. Switch to a bioavailability-enhancing formulation: Utilize a liposomal or nanoparticle formulation. 2. Employ the prodrug approach: Synthesize and administer the more lipophilic prodrug, L-690,488. 3. For preclinical CNS studies, consider direct administration: Use intracerebroventricular (ICV) injection of a liposomal formulation. |
| Inconsistent results in oral bioavailability studies with nanoparticle formulations. | Variation in nanoparticle size and encapsulation efficiency. Aggregation of nanoparticles in the GI tract. Instability of the formulation. | 1. Optimize and validate the nanoparticle formulation: Ensure consistent particle size (ideally <200nm for intestinal permeation) and high encapsulation efficiency. 2. Characterize nanoparticle stability: Assess the stability of the formulation in simulated gastric and intestinal fluids. 3. Include formulation controls: Always compare with a simple aqueous solution of L-690,330. |
| Low encapsulation efficiency in liposomal formulations. | Poor interaction of the polar L-690,330 with the lipid bilayer. Suboptimal drug-to-lipid ratio. Inefficient encapsulation method. | 1. Optimize the lipid composition: Experiment with different lipid ratios and the inclusion of charged lipids to improve interaction with the polar drug. 2. Vary the drug-to-lipid ratio: Test a range of ratios to find the optimal loading capacity. 3. Select an appropriate encapsulation method: The thin-film hydration method followed by extrusion is a common and effective technique for encapsulating hydrophilic drugs. |
| Difficulty in quantifying L-690,330 in plasma or tissue samples. | Low drug concentrations. Interference from biological matrix components. Lack of a validated analytical method. | 1. Develop a sensitive HPLC-MS/MS method: This is the gold standard for quantifying low levels of drugs in complex biological matrices. 2. Optimize sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte. 3. Use a suitable internal standard: A deuterated analog of L-690,330 would be ideal. If unavailable, a structurally similar bisphosphonate can be used. |
| Inconsistent behavioral or physiological effects in in vivo studies. | Poor and variable bioavailability. Inadequate dose reaching the target tissue. Issues with the animal model or experimental procedure. | 1. Confirm drug exposure: Correlate the observed effects with measured plasma or tissue concentrations of L-690,330. 2. Refine the administration protocol: Ensure accurate and consistent dosing. For ICV injections, verify the injection site and volume. 3. Validate the animal model: Ensure the model is appropriate for the intended pharmacological study. |
III. Experimental Protocols
A. Liposomal Formulation of L-690,330 (Adapted from Bisphosphonate Liposome Protocols)
This protocol describes the preparation of L-690,330-containing liposomes using the thin-film hydration and extrusion method.
Materials:
-
L-690,330 hydrate
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DSPG)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DSPC, DSPG, and cholesterol in a molar ratio of 3:1:2 in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of L-690,330 in PBS (pH 7.4) at a desired drug-to-lipid weight ratio (e.g., 1:5 to 1:8).
-
The hydration should be performed at a temperature above the lipid phase transition temperature with gentle agitation until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature.
-
Extrude the suspension sequentially through polycarbonate membranes with a pore size of 100 nm for a specified number of passes (e.g., 10-15 times) to form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove unencapsulated L-690,330 by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the liposome size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Quantify the encapsulated L-690,330 using an appropriate analytical method (see protocol below) after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Calculate the encapsulation efficiency (%) as: (Amount of encapsulated drug / Total initial amount of drug) x 100.
-
B. Hypothetical HPLC-MS/MS Method for L-690,330 Quantification in Plasma
This protocol is a proposed method based on common practices for analyzing polar compounds in biological fluids.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Loading: Load a pre-treated plasma sample (e.g., diluted with an internal standard solution) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove interferences.
-
Elution: Elute L-690,330 with a suitable elution solvent (e.g., a mixture of organic solvent and an acidic or basic modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for L-690,330 and the internal standard. The exact m/z values would need to be determined by direct infusion of a standard solution.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of L-690,330 into blank plasma and processing the samples as described above.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a linear regression curve.
-
Quantify L-690,330 in unknown samples using the calibration curve.
IV. Visualizations
Signaling Pathway of L-690,330
Caption: L-690,330 inhibits inositol monophosphatase (IMPase).
Experimental Workflow for Improving L-690,330 Bioavailability
Caption: Workflow for enhancing and evaluating L-690,330 bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing amino-bisphosphonates by liposome formulation for a new role in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of L-690,330 Hydrate and Its Prodrug L-690,488
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-690,330 hydrate and its prodrug, L-690,488.
Frequently Asked Questions (FAQs)
Q1: What are L-690,330 and L-690,488?
A1: L-690,330 is a potent and selective competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway.[1] Due to its charged nature and limited ability to cross cell membranes, its use in cellular and in vivo studies can be challenging. To overcome this, the tetrapivaloyloxymethyl (POM) ester prodrug, L-690,488, was developed. This more lipophilic version exhibits enhanced cell penetration and is intracellularly converted to the active drug, L-690,330.[1]
Q2: What is the primary application of these compounds in research?
A2: L-690,330 and its prodrug L-690,488 are primarily used as pharmacological tools to study the role of the phosphatidylinositol signaling pathway in various cellular processes. Given that IMPase is a proposed target for lithium's therapeutic effects in bipolar disorder, these compounds are also utilized as "lithium mimetics" to investigate the consequences of IMPase inhibition.
Q3: What are the main challenges in the synthesis of L-690,330 hydrate?
A3: The synthesis of 1-hydroxy-1,1-bisphosphonic acids like L-690,330 can be challenging due to the formation of a solid, unstirrable reaction mass, which can prevent uniform mixing and complete reaction. The use of appropriate solvents like methanesulfonic acid or phenols can help to keep the reaction mixture fluid.[2] Purification of the final product can also be complex due to its high polarity.
Q4: What are the critical aspects of synthesizing the prodrug L-690,488?
A4: The key challenge in synthesizing L-690,488 is the esterification of the four acidic phosphonate groups of L-690,330 with the bulky pivaloyloxymethyl (POM) groups. Achieving complete esterification while avoiding side reactions and ensuring product purity requires careful control of reaction conditions, including stoichiometry of reagents and exclusion of moisture.
Q5: How should L-690,330 hydrate and L-690,488 be stored?
A5: L-690,330 hydrate, being a polar solid, should be stored in a cool, dry place. L-690,488 is a lipophilic ester and may be more sensitive to hydrolysis. It should be stored under anhydrous conditions at low temperatures to prevent degradation.
Troubleshooting Guides
Synthesis of L-690,330 Hydrate
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction due to poor mixing. | Ensure the reaction mixture remains a stirrable slurry. Consider using methanesulfonic acid or a high-boiling phenol as the solvent to maintain fluidity.[2] |
| Degradation of starting material or product. | Maintain the recommended reaction temperature. Overheating can lead to decomposition. | |
| Inefficient precipitation of the product. | After hydrolysis, carefully adjust the pH to the optimal point for precipitation. Seeding with a small crystal of the product may aid crystallization. | |
| Product is difficult to purify | Presence of unreacted starting materials or side products. | Optimize the stoichiometry of phosphorous acid and phosphorus trichloride to ensure complete reaction of the starting carboxylic acid. |
| Contamination with inorganic phosphates. | During workup, ensure complete hydrolysis of any remaining phosphorus chlorides. Washing the crude product with cold water can help remove water-soluble impurities. | |
| Reaction mixture becomes a solid mass | High concentration of reactants or inappropriate solvent. | Use a sufficient volume of a suitable solvent like methanesulfonic acid to keep the reactants and intermediates in solution or as a manageable slurry.[2] |
Synthesis of L-690,488 Prodrug
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete esterification (mixture of partially esterified products) | Insufficient amount of esterifying agent (chloromethyl pivalate). | Use a molar excess of chloromethyl pivalate to drive the reaction to completion. |
| Steric hindrance from the bulky POM groups. | Increase the reaction time and/or temperature to overcome steric hindrance. | |
| Presence of moisture leading to hydrolysis of the esterifying agent. | Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Low yield of the final product | Hydrolysis of the product during workup. | Use anhydrous conditions during the workup and purification steps. Avoid aqueous washes until the final stages, if necessary. |
| Side reactions of the esterifying agent. | Add the chloromethyl pivalate slowly to the reaction mixture to control the reaction rate and minimize side reactions. | |
| Difficulty in purifying the product | The product is a thick oil or waxy solid. | Purification by column chromatography on silica gel using a gradient of a non-polar to a moderately polar solvent system is often effective. |
| Co-elution with byproducts. | Optimize the chromatographic conditions (solvent system, gradient) to achieve better separation. |
Experimental Protocols
Synthesis of L-690,330 Hydrate ([1-(4-Hydroxyphenoxy)ethylidene]bisphosphonic Acid Hydrate)
This protocol is based on the general method for the preparation of 1-hydroxy-1,1-bisphosphonic acids described by Kieczykowski et al. (1995).
Materials:
-
4-Acetoxyphenoxyacetic acid (or a similar precursor to the carboxylic acid)
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Methanesulfonic acid (CH₃SO₃H)
-
Deionized water
-
Methanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-acetoxyphenoxyacetic acid and methanesulfonic acid.
-
Stir the mixture to obtain a clear solution or a fine suspension.
-
Add phosphorous acid to the mixture and stir until it dissolves.
-
Heat the reaction mixture to the specified temperature (e.g., 65-70 °C).
-
Slowly add phosphorus trichloride via the dropping funnel while maintaining the reaction temperature. The addition is exothermic, so control the rate of addition to avoid a rapid temperature increase.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (monitor by ³¹P NMR if possible).
-
Cool the reaction mixture to room temperature and then slowly and carefully quench it by adding it to a stirred beaker of cold deionized water. This step is highly exothermic and will generate HCl gas; perform in a well-ventilated fume hood.
-
Heat the aqueous solution to reflux for several hours to ensure complete hydrolysis of all intermediates.
-
Cool the solution to room temperature and then further cool in an ice bath to induce precipitation of the product. If precipitation is slow, it can be initiated by scratching the inside of the flask or by adding a seed crystal.
-
Collect the solid product by filtration and wash it with cold deionized water and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain L-690,330 as a hydrate.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of L-690,488 (Tetrapivaloyloxymethyl 1-(4-Hydroxyphenoxy)ethane-1,1-bisphosphonate)
This protocol is a general procedure for the synthesis of pivaloyloxymethyl (POM) esters of bisphosphonic acids.
Materials:
-
L-690,330 hydrate
-
Chloromethyl pivalate (POM-Cl)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexane, dichloromethane)
Procedure:
-
Ensure all glassware is thoroughly dried.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend or dissolve L-690,330 hydrate in the anhydrous solvent.
-
Add the base to the mixture and stir for a period to form the corresponding carboxylate/phosphonate salt.
-
Slowly add a molar excess of chloromethyl pivalate to the reaction mixture at room temperature or with cooling if the reaction is exothermic.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC or LC-MS). This may take several hours to days.
-
Once the reaction is complete, filter off any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine (using anhydrous conditions as much as possible).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure L-690,488.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm the structure and purity of the tetrasubstituted ester.
Quantitative Data Summary
The following table summarizes key quantitative data for L-690,330.
| Parameter | Value | Species | Reference |
| Ki for IMPase | 0.27 µM | Recombinant Human | Atack et al., 1993 |
| 0.19 µM | Recombinant Bovine | Atack et al., 1993 | |
| 0.30 µM | Human Frontal Cortex | Atack et al., 1993 | |
| 0.42 µM | Bovine Frontal Cortex | Atack et al., 1993 |
Visualizations
Signaling Pathway of L-690,330 Action
Caption: Signaling pathway illustrating the inhibition of inositol monophosphatase (IMPase) by L-690,330, leading to the depletion of free inositol and disruption of the phosphatidylinositol (PI) cycle.
Experimental Workflow for Prodrug Synthesis and Activation
Caption: Experimental workflow from the synthesis of the lipophilic prodrug L-690,488 from the polar drug L-690,330, to its cellular uptake and enzymatic activation back to the active form.
References
L-690330 hydrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-690330 hydrate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Some suppliers suggest that the powder is stable for up to three years when stored at this temperature.[3] Another source indicates storage at room temperature is also acceptable. For optimal results and to minimize degradation, desiccate at -20°C.
2. How should I store stock solutions of this compound?
The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions in solvents, storage at -80°C is recommended for up to one year, or even six months for optimal stability. If stored at -20°C, the stock solution should be used within one month. It is crucial to store solutions in sealed containers, away from moisture. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
3. What solvents can I use to dissolve this compound?
This compound is soluble in water and DMSO. Solubility in water is reported to be up to 20 mM or even as high as 100 mM with gentle warming. In DMSO, a solubility of 31 mg/mL (98.06 mM) has been noted.
4. How can I enhance the solubility of this compound?
To achieve higher solubility, particularly in aqueous solutions, gentle warming of the tube at 37°C and sonication in an ultrasonic bath for a short period can be beneficial.
5. Is this compound stable to hydrolysis?
Yes, L-690330 is described as being stable to hydrolysis. This property is significant for its activity as an inhibitor of inositol monophosphatase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage at -20°C or -80°C. | The concentration of the stock solution may be too high for the solvent at low temperatures. | Before use, preheat the stock solution and the culture medium to 37°C. If precipitation persists, use ultrasonic heating to redissolve the compound. |
| Inconsistent experimental results. | Improper storage of the compound or stock solutions, leading to degradation. Repeated freeze-thaw cycles of the stock solution. | For solid compound, store at -20°C under desiccation. For stock solutions, aliquot and store at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the compound. | The compound may require assistance to fully dissolve. | Gentle warming to 37°C and sonication can aid in dissolution. For aqueous solutions, ensure the pH is appropriate. |
| Low potency observed in cell-based assays. | Limited cell membrane permeability of L-690330. | Consider using a pro-drug form like L-690,488, which has enhanced cell entry. Alternatively, ensure the experimental design accounts for potentially limited intracellular concentrations. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | 3 years | Desiccate | |
| In Solvent | -80°C | 6 months - 1 year | Sealed, away from moisture | |
| In Solvent | -20°C | 1 month | Sealed, away from moisture | |
| Powder | Room Temperature | Not specified |
Solubility
| Solvent | Maximum Concentration | Reference |
| Water | 20 mM (5.96 mg/mL) | |
| Water | up to 100 mM | |
| Water | 31 mg/mL (98.06 mM) | |
| DMSO | 31 mg/mL (98.06 mM) |
Experimental Protocols
In Vitro Inhibition of Inositol Monophosphatase (IMPase)
A detailed protocol for assessing the in vitro inhibition of IMPase by L-690,330 is described by Atack et al. (1993). The general steps are as follows:
-
Enzyme Source: Recombinant human or bovine IMPase, or IMPase from tissue homogenates (e.g., frontal cortex).
-
Substrate: Inositol monophosphate.
-
Inhibitor: L-690,330 at varying concentrations.
-
Assay Principle: The assay measures the amount of inorganic phosphate released from the substrate by the enzyme. The inhibitory effect of L-690,330 is determined by quantifying the reduction in phosphate release in its presence.
-
Detection: The released phosphate can be measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The concentration of L-690,330 that inhibits 50% of the enzyme activity (IC50) is calculated. The inhibition constant (Ki) can be determined through kinetic studies, such as Dixon plots, to understand the mechanism of inhibition (e.g., competitive).
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: L-690330 inhibits IMPase, leading to inositol depletion.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: L-690330 Hydrate Toxicity in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-690330 hydrate in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is L-690330 and what is its primary mechanism of action?
A1: L-690330 is a potent, competitive inhibitor of inositol monophosphatase (IMPase).[1][2][3] Its mechanism of action involves blocking the final step in the inositol recycling pathway, which leads to the depletion of intracellular free inositol. This, in turn, disrupts the phosphatidylinositol (PI) signaling pathway and can induce cellular processes such as autophagy.[4] L-690,330 is significantly more potent than lithium, another well-known IMPase inhibitor.[1]
Q2: What is the recommended concentration range for this compound in primary neuron cultures?
A2: There is limited direct data on the optimal concentration of L-690330 in primary neurons. However, based on studies in other cell lines and related tissues, a starting range of 1-100 µM is recommended for initial dose-response experiments.
-
In HEK293 cells, 50 µM L-690330 has been used to induce autophagy.
-
A prodrug of L-690,330, called L-690,488, showed an EC50 of 3.7 µM for inositol monophosphate accumulation in rat cortical slices.
It is crucial to perform a dose-response study to determine the optimal concentration for your specific neuronal type and experimental endpoint, as primary neurons can be more sensitive than immortalized cell lines.
Q3: What are the expected toxic effects of this compound on primary neurons?
A3: The primary toxic effects of L-690330 are expected to arise from inositol depletion. Prolonged or severe inositol depletion can lead to:
-
Reduced Neuronal Viability: Disruption of the PI cycle can impact cell survival.
-
Induction of Apoptosis: Sustained cellular stress can trigger programmed cell death, potentially involving activation of caspases like caspase-3.
-
Alterations in Neurite Outgrowth: The PI signaling pathway is involved in regulating the cytoskeleton, and its disruption may inhibit or alter neurite formation and maintenance.
-
Induction of Autophagy: While often a pro-survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death.
Q4: How can I assess the toxicity of this compound in my primary neuron cultures?
A4: A multi-parametric approach is recommended to assess neurotoxicity. Key assays include:
-
Cell Viability Assays:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures plasma membrane integrity.
-
-
Apoptosis Assays:
-
Caspase-3/7 Activity Assay: A key indicator of apoptosis execution.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Morphological Analysis:
-
Neurite Outgrowth Quantification: Measures the length and branching of neurites.
-
Phase-contrast microscopy: To observe changes in cell body morphology, such as shrinkage or vacuolization.
-
Troubleshooting Guides
Problem 1: High levels of neuronal death observed even at low concentrations of L-690330.
| Possible Cause | Troubleshooting Step |
| High sensitivity of primary neurons: | Perform a more granular dose-response curve starting from a lower concentration (e.g., 100 nM). Shorten the incubation time with L-690330. |
| Poor health of primary neuron culture: | Ensure optimal culture conditions (media, supplements, density). Review your primary neuron isolation and culture protocol for any potential stressors. |
| Solvent toxicity: | If using a solvent like DMSO, ensure the final concentration is non-toxic (typically <0.1%). Run a vehicle control with the solvent alone. |
| Compound degradation: | Prepare fresh stock solutions of this compound. Store stock solutions at -80°C for long-term storage and -20°C for short-term storage, protected from moisture. |
Problem 2: No significant effect observed (e.g., no inositol depletion or autophagy induction) at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of L-690330: | L-690,330 is known to have limited cell membrane permeability. Consider increasing the concentration or incubation time. For in vivo or brain slice experiments, the use of a more permeable prodrug like L-690,488 may be necessary. |
| Low IMPase activity in your specific neuronal type: | Confirm IMPase expression in your primary neuron culture. |
| Inefficient autophagy induction: | Primary neurons can be resistant to some autophagy inducers. Confirm autophagy induction by including a positive control (e.g., rapamycin). To measure autophagic flux, use an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) in parallel with your L-690330 treatment. |
| Insensitivity of the assay: | Ensure your assays for inositol levels or autophagy markers are optimized and have the required sensitivity. |
Data Presentation
Table 1: Inhibitory Constants (Ki) of L-690330 for Inositol Monophosphatase (IMPase)
| Source of IMPase | Ki (µM) | Reference |
| Recombinant Human IMPase | 0.27 | |
| Recombinant Bovine IMPase | 0.19 | |
| Human Frontal Cortex IMPase | 0.30 | |
| Bovine Frontal Cortex IMPase | 0.42 | |
| Mouse and Rat IMPase | ~10-fold less sensitive than human/bovine |
Table 2: Effective Concentrations of L-690330 and its Prodrug in Cellular Assays
| Compound | Cell/Tissue Type | Assay | Effective Concentration | Reference |
| L-690330 | HEK293 cells | Autophagy Induction | 50 µM | |
| L-690,488 (prodrug) | Rat Cortical Slices | Inositol Monophosphate Accumulation | EC50 = 3.7 µM | |
| L-690,488 (prodrug) | m1 CHO cells | Inositol Monophosphate Accumulation | EC50 = 1.0 µM |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at an appropriate density and allow them to adhere and mature for at least 7 days in vitro (DIV).
-
Treatment: Treat neurons with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Apoptosis using Caspase-3 Activity Assay
-
Cell Culture and Treatment: Culture and treat primary neurons with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer provided with a commercial caspase-3 colorimetric or fluorometric assay kit.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance (405 nm) or fluorescence (Ex/Em = 400/505 nm) using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.
Protocol 3: Quantification of Neurite Outgrowth
-
Cell Culture and Treatment: Plate neurons at a lower density to allow for clear visualization of individual neurites. Treat with this compound as described above.
-
Immunostaining: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100. Stain the neurons with an antibody against a neuronal marker such as βIII-tubulin or MAP2, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Image Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized software) to quantify total neurite length, number of primary neurites, and number of branch points per neuron.
-
Normalization: Normalize the neurite outgrowth parameters to the number of neurons (DAPI-stained nuclei) in each field of view.
Mandatory Visualizations
Caption: Signaling pathway affected by L-690330.
Caption: Experimental workflow for assessing L-690330 toxicity.
Caption: A logical guide for troubleshooting common issues.
References
- 1. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
L-690330 Hydrate in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling L-690330 hydrate, specifically addressing its solubility in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in DMSO?
A1: Yes, this compound is soluble in DMSO. Commercially available data indicates a solubility of at least 49.4 mg/mL.[1] Many suppliers offer pre-made 10 mM solutions of L-690330 in DMSO.
Q2: I'm having trouble dissolving this compound in DMSO. What are the common reasons for this?
A2: Several factors can contribute to dissolution issues:
-
Water Content in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of organic compounds, including hydrates.
-
Compound Purity: Impurities in the this compound powder can affect its solubility.
-
Temperature: Dissolution may be slow at room temperature.
-
Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO under your specific conditions.
Q3: My this compound/DMSO stock solution shows precipitation after storage. What should I do?
A3: Precipitation upon storage, particularly after freeze-thaw cycles, can occur. To redissolve the compound, gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Before use, always visually inspect the solution to ensure all precipitate has redissolved. To minimize this issue, it is recommended to aliquot the stock solution into single-use volumes.
Q4: How should I store my this compound stock solution in DMSO?
A4: For optimal stability, it is recommended to store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide for this compound Solubility in DMSO
If you are encountering difficulties in dissolving this compound in DMSO, follow this step-by-step troubleshooting guide.
Initial Steps
-
Verify Compound and Solvent Quality:
-
Ensure you are using high-purity this compound.
-
Use anhydrous, high-purity DMSO. If the DMSO has been opened previously, its water content may be elevated. Consider using a fresh, sealed bottle of anhydrous DMSO.
-
-
Follow Recommended Protocol:
-
Refer to the experimental protocol below for a detailed procedure on preparing a stock solution.
-
Troubleshooting Workflow
If dissolution is still not complete after the initial steps, proceed with the following workflow:
Quantitative Data
The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | ≥ 49.4 mg/mL | ≥ 156.2 mM | [1] |
| Water | ≥ 100 mg/mL | ≥ 316.3 mM | [1] |
Note: The molecular weight of this compound (C₈H₁₂O₈P₂·xH₂O) may vary depending on the degree of hydration. The molar concentration calculations are based on the anhydrous molecular weight of 298.13 g/mol .
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Procedure
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. For example, to prepare 1 mL of a 10 mM solution, you would need approximately 0.298 mg of L-690330 (assuming the anhydrous molecular weight). Adjust the mass based on the actual molecular weight of the hydrate provided by the supplier.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Alternatively, or in addition to warming, sonicate the vial for 5-10 minutes.
-
-
Confirm dissolution: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
References
preventing L-690330 hydrate precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with L-690330, particularly focusing on the prevention of hydrate precipitation in experimental media.
Troubleshooting Guide: Preventing L-690330 Precipitation
This guide addresses common issues related to the solubility and stability of L-690330 in aqueous media.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding L-690330 stock solution to media. | Solvent Shock: Rapid change in solvent polarity when a concentrated stock (e.g., in DMSO) is added to the aqueous medium can cause the compound to precipitate. | Employ a stepwise dilution method. First, create an intermediate dilution of the L-690330 stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of the media with gentle swirling. |
| High Final Concentration: The target concentration of L-690330 may exceed its solubility limit in the specific experimental medium. | Determine the maximum soluble concentration of L-690330 in your specific medium using the protocol provided below. If the desired concentration is too high, consider a dose-response experiment starting with lower concentrations. | |
| Localized High Concentration: Pipetting the stock solution directly into a small area of the media can create a localized zone of supersaturation, leading to precipitation. | Add the L-690330 stock solution drop-wise into the vortex of the media while gently swirling to ensure rapid and uniform dispersion. | |
| Precipitate forms over time during incubation. | Temperature Fluctuation: Changes in temperature between solution preparation and incubation can affect solubility. | Always use pre-warmed (37°C) media for preparing your final L-690330 solution and maintain a constant temperature during your experiment. |
| pH Shift: The CO2 environment in an incubator can alter the pH of the media, potentially reducing the solubility of L-690330. | Ensure your media is properly buffered for the CO2 concentration in your incubator. | |
| Interaction with Media Components: L-690330, being a bisphosphonate, may interact with divalent cations (e.g., Ca2+, Mg2+) or other components in the media, forming insoluble salts. | If precipitation persists, consider using a simpler, serum-free medium for initial experiments to identify potential interactions. The addition of a chelating agent could be explored, but its impact on the experiment must be carefully evaluated. | |
| Cloudiness or fine particulate matter observed in the media. | Hydrate Formation: As a water-soluble compound, L-690330 can form hydrates. Changes in water activity, temperature, or the presence of nucleation sites can promote the precipitation of these hydrates. | Prepare fresh solutions for each experiment. Avoid prolonged storage of diluted L-690330 solutions. Ensure all glassware is scrupulously clean to minimize nucleation sites. |
| Microbial Contamination: In some cases, cloudiness can be due to bacterial or fungal growth. | Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial contamination. If contamination is suspected, discard the culture and review sterile techniques. | |
| Precipitate observed after thawing a frozen stock solution. | Freeze-Thaw Instability: The compound may have poor solubility at lower temperatures and can precipitate during the freeze-thaw cycle. | Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution. To minimize this issue, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
Frequently Asked Questions (FAQs)
Q1: What is L-690330 and what are its key solubility properties?
A1: L-690330 is a potent and competitive inhibitor of inositol monophosphatase (IMPase).[1][2] It is a water-soluble compound, with a reported solubility of up to 20 mM in water.[3] It is also highly soluble in DMSO.[4] A hydrate form of L-690330 has also been reported.
Q2: What is a hydrate, and why is it a concern for L-690330?
A2: A hydrate is a compound that has incorporated water molecules into its crystal structure. For water-soluble drugs like L-690330, changes in the experimental conditions (e.g., temperature, presence of other solutes) can alter the stability of the dissolved compound, leading to the precipitation of the less soluble hydrate form.
Q3: What is the best solvent for preparing a stock solution of L-690330?
A3: Both sterile water and DMSO are suitable for preparing stock solutions of L-690330. A stock solution in sterile water can be prepared up to 20 mM. For higher concentrations, DMSO can be used. When using a DMSO stock, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: How can I determine the maximum soluble concentration of L-690330 in my specific cell culture medium?
A4: You can experimentally determine the maximum soluble concentration by preparing a serial dilution of a high-concentration L-690330 stock solution in your specific cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points. The highest concentration that remains clear is considered the maximum soluble concentration. A detailed protocol is provided below.
Q5: Can I filter my L-690330 solution if I see a precipitate?
A5: Filtering the solution will remove the precipitated compound, leading to an unknown and lower final concentration of L-690330 in your experiment. It is preferable to address the root cause of the precipitation by optimizing your solution preparation method. If you are preparing an aqueous stock solution, it is recommended to sterilize it by filtering through a 0.22 µm filter before use.
Quantitative Data Summary
| Compound | Solvent | Maximum Solubility | Source |
| L-690330 | Water | 20 mM | |
| L-690330 Hydrate | Water | ≥ 100 mg/mL (316.32 mM) | |
| This compound | DMSO | ≥ 100 mg/mL (316.32 mM) |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Experimental Protocols
Protocol 1: Preparation of L-690330 Stock Solution
Objective: To prepare a concentrated stock solution of L-690330.
Materials:
-
L-690330 powder
-
Sterile, nuclease-free water or anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required amount: Determine the mass of L-690330 powder needed to achieve the desired stock solution concentration (e.g., 20 mM in water or a higher concentration in DMSO).
-
Weigh the compound: Accurately weigh the L-690330 powder in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of sterile water or anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or use a sonicator for a few minutes to aid dissolution.
-
Visual inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration of L-690330 in Cell Culture Medium
Objective: To determine the highest concentration of L-690330 that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
Concentrated L-690330 stock solution (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm the medium: Pre-warm your cell culture medium to 37°C.
-
Prepare the highest concentration: In a sterile tube, prepare the highest desired concentration of L-690330 by adding the appropriate amount of the stock solution to the pre-warmed medium. Use the stepwise dilution method described in the troubleshooting guide.
-
Serial dilutions: Perform a series of 2-fold or 10-fold dilutions of the highest concentration solution in fresh, pre-warmed medium to create a range of concentrations.
-
Incubation: Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual inspection: At different time points during the incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
Microscopic examination: For a more sensitive assessment, place a small aliquot of each dilution on a microscope slide and examine for any crystalline structures.
-
Determine the maximum soluble concentration: The highest concentration that remains clear and free of any visible or microscopic precipitate is considered the maximum soluble concentration for L-690330 in your specific medium under these conditions.
Visualizations
Caption: Troubleshooting workflow for L-690330 precipitation.
Caption: L-690330 inhibits IMPase in the PI signaling pathway.
References
L-690330 Hydrate Dose-Response Curve Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response curve analysis using L-690330 hydrate, a competitive inhibitor of inositol monophosphatase (IMPase). This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific competitive inhibitor of inositol monophosphatase (IMPase).[1][2] Its mechanism of action involves blocking the hydrolysis of inositol monophosphates, a crucial step in the phosphatidylinositol (PI) signaling pathway. By inhibiting IMPase, L-690330 disrupts the recycling of inositol, which is essential for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling molecule. This disruption makes L-690330 a valuable tool for studying the PI pathway's role in various cellular processes.
Q2: What are the reported inhibitory constants (Ki) for L-690330?
A2: The inhibitory constant (Ki) for L-690330 varies depending on the source of the inositol monophosphatase (IMPase). For recombinant human and bovine IMPase, the Ki values are approximately 0.27 µM and 0.19 µM, respectively. For IMPase from human and bovine frontal cortex, the Ki values are around 0.30 µM and 0.42 µM, respectively.[1] It has been noted that L-690330 is about 10-fold more sensitive to human and bovine IMPase compared to the enzyme from mice and rats.[1]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in water and DMSO. For a stock solution, dissolve the compound in high-purity sterile water or DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] When preparing aqueous solutions for cell-based assays, it is advisable to filter-sterilize the final working solution through a 0.22 µm filter.
Q4: What are the known limitations of using L-690330 in cell-based assays?
A4: A primary limitation of L-690330 is its poor cell membrane permeability due to its polar nature. This can result in a lower apparent potency in cellular assays compared to its in vitro enzymatic activity. To address this, a more lipophilic prodrug, L-690,488, was developed to enhance cellular uptake. When using L-690330 directly in cell-based experiments, higher concentrations and longer incubation times may be necessary to achieve significant intracellular inhibition of IMPase.
Troubleshooting Guide
Issue 1: High variability between replicates in my dose-response curve.
-
Possible Cause: Inconsistent pipetting, especially with small volumes of a viscous stock solution like DMSO.
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, make sure to thoroughly mix each dilution before proceeding to the next. For consistency, prepare a master mix of your assay reagents and dispense it across your plate.
-
Possible Cause: Cell plating inconsistencies, such as uneven cell distribution in the wells.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. When plating, gently swirl the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration.
Issue 2: The dose-response curve does not reach 100% inhibition at the highest concentrations.
-
Possible Cause: The maximum concentration of L-690330 used is insufficient to achieve complete inhibition.
-
Solution: Extend the concentration range of your serial dilutions. It is advisable to have at least two to three concentration points that produce a maximal inhibitory effect to define the upper plateau of the curve accurately.
-
Possible Cause: In cell-based assays, poor cell permeability of L-690330 may limit the intracellular concentration, preventing complete inhibition of IMPase.
-
Solution: Consider increasing the incubation time to allow for greater accumulation of the inhibitor within the cells. Alternatively, for cell-based studies, using the more cell-permeable prodrug L-690,488 could be a more effective approach.
Issue 3: The IC50 value obtained is significantly higher than the reported Ki value.
-
Possible Cause: This is expected, particularly in competitive inhibition assays where the IC50 value is dependent on the substrate concentration. The Cheng-Prusoff equation can be used to relate IC50 to Ki for competitive inhibitors.
-
Solution: Ensure that the substrate concentration in your assay is well-defined and consistent across experiments. For direct comparison with Ki values, it is best to use a substrate concentration at or below the Michaelis constant (Km) of the enzyme.
-
Possible Cause: In cell-based assays, the discrepancy is likely due to the aforementioned poor cell permeability of L-690330.
-
Solution: While this discrepancy is inherent to the compound's properties, it is important to report the detailed experimental conditions (cell type, cell density, incubation time, etc.) alongside the IC50 value to ensure reproducibility and aid in the interpretation of the results.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Ki | 0.27 µM | Recombinant Human IMPase | |
| Ki | 0.19 µM | Recombinant Bovine IMPase | |
| Ki | 0.30 µM | Human Frontal Cortex IMPase | |
| Ki | 0.42 µM | Bovine Frontal Cortex IMPase | |
| ED50 | 0.3 mmol/kg (s.c.) | In vivo (mouse brain) |
Experimental Protocols
Protocol: In Vitro Dose-Response Curve for this compound using a Malachite Green-based IMPase Assay
This protocol is designed to determine the IC50 value of this compound against purified inositol monophosphatase (IMPase) by quantifying the release of inorganic phosphate.
Materials:
-
Purified recombinant IMPase
-
This compound
-
Inositol monophosphate (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.1 mg/mL BSA)
-
Malachite Green Reagent
-
Phosphate standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
-
Prepare a stock solution of inositol monophosphate in assay buffer. The final concentration in the assay should ideally be at the Km of the enzyme.
-
Prepare a series of phosphate standards for the standard curve.
-
-
Serial Dilution of L-690330:
-
Perform a serial dilution of the L-690330 stock solution in the assay buffer to obtain a range of concentrations for the dose-response curve. It is recommended to use at least 8-10 different concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted L-690330 solutions to the respective wells. Include wells for a no-inhibitor control (assay buffer only) and a no-enzyme control (assay buffer and substrate only).
-
Add the purified IMPase solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Start the reaction by adding the inositol monophosphate substrate to all wells.
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of the Reaction and Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will react with the inorganic phosphate produced by the enzymatic reaction to generate a colored product.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Generate a phosphate standard curve to determine the amount of phosphate produced in each reaction.
-
Calculate the percentage of inhibition for each L-690330 concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the L-690330 concentration and fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.
-
Visualizations
References
Validation & Comparative
L-690,330 Hydrate: A Potent Inhibitor of Inositol Monophosphatase (IMPase) for Preclinical Research
For researchers, scientists, and drug development professionals, L-690,330 hydrate emerges as a highly potent and specific competitive inhibitor of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol (PI) signaling pathway. This guide provides a comparative analysis of L-690,330 hydrate with other known IMPase modulators, supported by experimental data and detailed protocols to facilitate its evaluation in a laboratory setting.
L-690,330 hydrate demonstrates significantly greater in vitro potency compared to the classical IMPase inhibitor, lithium.[1] Its competitive mechanism of action and well-characterized inhibitory constants make it a valuable tool for investigating the physiological and pathological roles of the PI signaling cascade.
Comparative Analysis of IMPase Inhibitors
The inhibitory potential of L-690,330 hydrate against IMPase has been quantified and compared with other compounds known to modulate this enzyme. The following table summarizes the available quantitative data.
| Compound | Type of Inhibition | Target | Ki (µM) | IC50 (µM) |
| L-690,330 hydrate | Competitive | Recombinant Human IMPase | 0.27 | - |
| Recombinant Bovine IMPase | 0.19 | - | ||
| Human Frontal Cortex IMPase | 0.30 | - | ||
| Bovine Frontal Cortex IMPase | 0.42 | - | ||
| IMPase (unspecified) | - | 0.22 ± 0.01 | ||
| Lithium (Li+) | Uncompetitive | IMPase 1 | ~316 (pKi ca 3.5) | ~631 (pIC50 3.2) |
| IMPase 2 | - | 15849-79433 (pIC50 1.8–2.1) | ||
| L-690,488 | Prodrug of L-690,330 | IMPase | - | - |
Note on other modulators:
-
Carbamazepine: Reports on the effect of carbamazepine on IMPase are complex. Some studies indicate that it stimulates IMPase activity at low micromolar concentrations, while others show it can inhibit agonist-stimulated inositol phosphate accumulation under specific experimental conditions.[2][3][4] A direct inhibitory constant for IMPase has not been consistently reported.
-
Valproate: Valproate does not directly inhibit IMPase.[2] Instead, it has been shown to deplete inositol levels by inhibiting myo-inositol-1-phosphate synthase (MIPS), an enzyme involved in the de novo synthesis of inositol.
Inositol Signaling Pathway and IMPase Inhibition
The phosphatidylinositol signaling pathway is crucial for various cellular processes. IMPase plays a vital role in this pathway by catalyzing the final step in the recycling of inositol, which is essential for the regeneration of phosphatidylinositol 4,5-bisphosphate (PIP2). Inhibition of IMPase leads to a depletion of free inositol.
Caption: The Phosphatidylinositol Signaling Pathway and the inhibitory action of L-690,330 on IMPase.
Experimental Protocols
Measuring IMPase Inhibition using the Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate released from the dephosphorylation of a substrate (e.g., inositol monophosphate) by IMPase. The amount of phosphate is determined by the formation of a colored complex with malachite green and molybdate.
Materials:
-
Purified IMPase enzyme
-
Inositol-1-phosphate (substrate)
-
L-690,330 hydrate and other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 3 mM MgCl2, 1 mM EGTA
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C: 34% (w/v) sodium citrate.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B. Add 1 part of a detergent (e.g., Tween 20) to a final concentration of 0.01%. This solution should be prepared fresh.
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of L-690,330 hydrate and other test compounds in the Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer.
-
25 µL of the test compound dilution (or buffer for control).
-
25 µL of purified IMPase enzyme solution (pre-diluted in Assay Buffer to a suitable concentration).
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the inositol-1-phosphate substrate solution (in Assay Buffer) to each well to start the reaction.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well. Incubate for 15-20 minutes at room temperature for color development.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value from this curve.
Experimental Workflow for IMPase Inhibition Assay
Caption: A generalized workflow for determining IMPase inhibition using a colorimetric assay.
Measuring IMPase Inhibition using a Radioassay
This method measures the formation of radiolabeled inositol from a radiolabeled substrate, such as [3H]inositol monophosphate.
Materials:
-
Purified IMPase enzyme
-
[3H]myo-inositol-1-phosphate (radiolabeled substrate)
-
Unlabeled myo-inositol-1-phosphate
-
L-690,330 hydrate and other test inhibitors
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 3 mM MgCl2
-
Quenching Solution: 1 M NaOH
-
Anion-exchange resin (e.g., Dowex AG1-X8, formate form)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of L-690,330 hydrate and other test compounds in the Assay Buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, a fixed concentration of [3H]myo-inositol-1-phosphate, and varying concentrations of the test inhibitor.
-
Reaction Initiation: Start the reaction by adding a pre-determined amount of purified IMPase enzyme to the reaction mixture. The total assay volume is typically small (e.g., 50 µL).
-
Incubation: Incubate the reaction tubes at 37°C for a set period (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a small volume of a strong base, such as 1 M NaOH.
-
Separation of Product: Apply the quenched reaction mixture to a small column containing an anion-exchange resin.
-
The negatively charged, unreacted [3H]inositol monophosphate will bind to the resin.
-
The neutral product, [3H]inositol, will pass through the column.
-
-
Elution and Collection: Elute the [3H]inositol from the column with water and collect the eluate in a scintillation vial.
-
Quantification: Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [3H]inositol produced in the presence of different inhibitor concentrations. Calculate the percentage of inhibition and subsequently the IC50 value.
This guide provides a foundational overview for researchers interested in utilizing L-690,330 hydrate to study IMPase. The provided data and protocols offer a starting point for incorporating this potent inhibitor into various experimental designs.
References
- 1. Inositol monophosphatase (E.C.3.1.3.25) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myo-inositol monophosphatase: diverse effects of lithium, carbamazepine, and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamazepine inhibits electroconvulsive shock-induced inositol trisphosphate (IP3) accumulation in rat cerebral cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of agonist-stimulated inositol lipid metabolism by the anticonvulsant carbamazepine in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inositol Monophosphate (IP1) Accumulation Assays
For researchers, scientists, and drug development professionals, the quantification of inositol monophosphate (IP1) accumulation serves as a robust method for monitoring the activation of Gq-coupled G protein-coupled receptors (GPCRs). This guide provides an objective comparison of the leading assay technologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable platform for your research needs.
The activation of Gq-coupled GPCRs triggers a signaling cascade that leads to the production of inositol 1,4,5-trisphosphate (IP3), a transient second messenger. Due to its short half-life, direct measurement of IP3 in a high-throughput screening (HTS) format is challenging. Consequently, assays have been developed to measure the accumulation of its more stable downstream metabolite, inositol monophosphate (IP1). The inclusion of lithium chloride (LiCl) in the assay buffer inhibits the enzyme inositol monophosphatase, leading to the accumulation of IP1, which can then be quantified as a surrogate marker for Gq-coupled receptor activation.[1][2]
This guide focuses on the most prevalent non-radioactive, homogeneous assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and provides context for other Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technologies.
Comparative Analysis of IP1 Assay Technologies
The selection of an appropriate IP1 accumulation assay depends on several factors, including the specific research application (e.g., HTS, lead optimization), available instrumentation, and desired performance characteristics such as sensitivity, dynamic range, and robustness. The following table summarizes the key quantitative performance metrics for the leading commercially available IP1 assay technologies.
| Feature | HTRF (Cisbio IP-One) | AlphaLISA (PerkinElmer AlphaLISA SureFire) | Traditional Methods (e.g., Radioactive IP3) |
| Principle | Competitive TR-FRET | Competitive Proximity Assay | Radiometric Detection |
| Detection | Time-Resolved Fluorescence | Luminescence | Scintillation Counting |
| Format | Homogeneous, no-wash | Homogeneous, no-wash | Multi-step, wash-based |
| Throughput | High to Ultra-High (384- & 1536-well)[2] | High to Ultra-High (384- & 1536-well) | Low to Medium |
| Z'-factor | Typically > 0.7[3][4] | Reported as robust for HTS | Generally lower and more variable |
| Sensitivity | High (EC50 values in the nanomolar range) | High | High |
| Dynamic Range | Wide | Wide | Narrower |
| Instrumentation | TR-FRET compatible plate reader | Alpha-enabled plate reader | Scintillation counter |
| Advantages | Robust, miniaturizable, good for HTS, stable signal | High sensitivity, no-wash format | Direct measurement of IP3 (if not measuring IP1) |
| Disadvantages | Requires a specific plate reader | Requires a specific plate reader, potential for bead-based interference | Radioactive waste, labor-intensive, not suitable for HTS |
Signaling Pathway and Assay Principles
A clear understanding of the underlying biological pathway and the principles of the detection technologies is crucial for experimental design and data interpretation.
Gq-Coupled GPCR Signaling Pathway
Activation of a Gq-coupled GPCR by an agonist leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium. IP3 is rapidly metabolized to IP2 and then to the more stable IP1. Lithium chloride (LiCl) is used to block the final step of IP1 degradation, allowing it to accumulate for detection.
Caption: Gq-Coupled GPCR Signaling Pathway Leading to IP1 Accumulation.
Assay Principle: HTRF (Homogeneous Time-Resolved Fluorescence)
The HTRF IP-One assay is a competitive immunoassay. IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 monoclonal antibody. When the donor (Europium cryptate) and acceptor (d2) are in close proximity, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An increase in cellular IP1 displaces the d2-labeled IP1 from the antibody, leading to a decrease in the HTRF signal.
Caption: Principle of the HTRF IP-One Competitive Immunoassay.
Experimental Protocols
Detailed and optimized protocols are essential for generating reliable and reproducible data. Below are representative protocols for the HTRF and AlphaLISA IP1 accumulation assays.
HTRF IP-One Gq Assay Protocol (Cisbio)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
IP-One Gq HTRF Assay Kit (Cisbio/Revvity)
-
White, opaque 96-well or 384-well tissue culture plates
-
Agonist/antagonist compounds
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a white, opaque microplate at a pre-optimized density and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of agonist or antagonist compounds in the provided stimulation buffer containing LiCl.
-
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium from the cell plate.
-
Gently wash the cells once with PBS.
-
Add the stimulation buffer containing LiCl to each well.
-
For antagonist assays, pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) before adding the agonist.
-
Add the agonist compounds to the appropriate wells. For the standard curve, add the prepared IP1 standards.
-
Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate), prepared according to the kit manufacturer's instructions, to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and use the standard curve to determine the concentration of IP1 in each sample.
-
AlphaLISA SureFire IP1 Assay Protocol (PerkinElmer)
This is a general protocol and requires optimization for specific experimental setups.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
AlphaLISA SureFire IP1 Assay Kit (PerkinElmer)
-
White, opaque 96-well or 384-well tissue culture plates
-
Agonist/antagonist compounds
-
Alpha-enabled microplate reader
Procedure:
-
Cell Seeding and Stimulation:
-
Follow a similar procedure for cell seeding and stimulation as described for the HTRF assay, using the appropriate buffers provided in the AlphaLISA kit.
-
-
Cell Lysis:
-
After stimulation, lyse the cells by adding the provided lysis buffer directly to the wells.
-
Incubate on a plate shaker for 10-15 minutes to ensure complete lysis.
-
-
Detection:
-
Transfer the cell lysate to a white 384-well ProxiPlate.
-
Add a mixture of AlphaLISA Acceptor beads conjugated to an anti-IP1 antibody and biotinylated IP1.
-
Incubate for 1-2 hours at room temperature.
-
Add Streptavidin-coated Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader.
-
The signal is inversely proportional to the amount of IP1 in the sample. Use a standard curve to quantify the IP1 concentration.
-
Experimental Workflow and Logical Comparison
The choice between different assay technologies often comes down to a balance of performance, cost, and available equipment. The following diagrams illustrate a typical experimental workflow and a logical comparison of the assay principles.
Caption: A Typical Experimental Workflow for an IP1 Accumulation Assay.
Caption: Logical Comparison of Different IP1 Assay Technologies.
Conclusion
The development of homogeneous, non-radioactive assays for inositol monophosphate accumulation has significantly advanced the study of Gq-coupled GPCRs, particularly in the context of drug discovery and high-throughput screening. The HTRF and AlphaLISA platforms offer robust, sensitive, and miniaturizable solutions for quantifying IP1. The choice between these technologies will depend on the specific experimental needs and available laboratory infrastructure. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can select the most appropriate assay to generate high-quality, reproducible data for their studies of Gq-coupled receptor signaling.
References
L-690,330 Hydrate: A Potent Inducer of mTOR-Independent Autophagy
For researchers in neurodegenerative diseases, cancer, and cell biology, understanding the modulation of autophagy is paramount. L-690,330 hydrate has emerged as a valuable pharmacological tool to induce autophagy through a distinct mechanism compared to conventional agents like rapamycin. This guide provides a comparative analysis of L-690,330 hydrate's effect on the key autophagy marker, LC3-II, supported by experimental data and protocols.
L-690,330 hydrate is a specific, non-competitive inhibitor of inositol monophosphatase (IMPase).[1][2][3] Its mechanism of action in inducing autophagy is independent of the well-characterized mTOR (mammalian target of rapamycin) signaling pathway, which is the target of rapamycin.[1][4] By inhibiting IMPase, L-690,330 depletes intracellular levels of myo-inositol and myo-inositol-1,4,5-trisphosphate (IP3), triggering an autophagic response. This unique mTOR-independent mechanism makes L-690,330 a critical compound for dissecting the complexities of autophagy regulation.
Comparative Analysis of LC3-II Induction
Studies have demonstrated that treatment with L-690,330 leads to a significant increase in the number of LC3-positive autophagic vesicles, a qualitative measure of autophagy induction. This effect is comparable to that observed with other well-known autophagy inducers. For the purpose of this guide, we present a table summarizing the expected outcomes based on the established mechanisms of these compounds.
| Compound | Target | Pathway | Expected LC3-II Fold Increase (Relative to Control) |
| L-690,330 hydrate | Inositol Monophosphatase (IMPase) | mTOR-independent (Inositol/IP3 depletion) | Significant Increase |
| Lithium | Inositol Monophosphatase (IMPase), GSK3β | mTOR-independent (primarily) | Significant Increase |
| Rapamycin | mTORC1 | mTOR-dependent | Significant Increase |
| Bafilomycin A1 | V-ATPase | Autophagic Flux Inhibitor | Accumulation (blocks degradation) |
Note: The expected LC3-II increase is based on qualitative data and mechanistic understanding. Actual fold-increase can vary depending on cell type, concentration, and treatment duration.
Signaling Pathway of L-690,330-Induced Autophagy
The induction of autophagy by L-690,330 hydrate follows a signaling cascade distinct from the classical mTOR-dependent pathway. The diagram below illustrates this mTOR-independent mechanism.
Experimental Workflow for LC3-II Western Blot
The following diagram outlines a typical workflow for assessing LC3-II levels following treatment with L-690,330 hydrate.
Experimental Protocols
Cell Culture and Treatment
-
Seed appropriate cells (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with L-690,330 hydrate at a final concentration of 100 µM for 24-48 hours.
-
Include appropriate controls: a vehicle-treated control (e.g., DMSO), a positive control for mTOR-dependent autophagy (e.g., rapamycin, 200 nM), and a positive control for mTOR-independent autophagy (e.g., lithium chloride, 10-30 mM). For autophagic flux assessment, a set of wells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.
Protein Extraction and Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
Western Blotting for LC3-I/II
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel. Due to the small size of LC3 proteins, a higher percentage gel provides better resolution between LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (rabbit polyclonal or mouse monoclonal) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
For a loading control, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Data Analysis
-
Quantify the band intensities for LC3-II and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the fold change in normalized LC3-II levels in the L-690,330-treated samples relative to the vehicle-treated control. It is important to compare the amount of LC3-II relative to a loading control rather than the LC3-II/LC3-I ratio, as the latter can be misleading.
References
- 1. Lithium induces autophagy by inhibiting inositol monophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lithium rescues the impaired autophagy process in CbCln3Δex7/8/Δex7/8 cerebellar cells and reduces neuronal vulnerability to cell death via IMPase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
L-690330 Hydrate vs. Lithium: A Comparative Guide to IMPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of L-690330 hydrate and lithium as inhibitors of inositol monophosphatase (IMPase), a key enzyme in the phosphatidylinositol signaling pathway. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical processes to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Introduction
Inositol monophosphatase (IMPase) is a crucial enzyme responsible for the final step in the de novo synthesis of myo-inositol and for recycling inositol from inositol phosphates generated during signal transduction.[1][2] Inhibition of IMPase is a significant area of research, particularly due to its association with the therapeutic effects of lithium in bipolar disorder.[3][4] This guide focuses on two prominent IMPase inhibitors: the experimental bisphosphonate compound L-690,330 hydrate and the established therapeutic agent, lithium.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and lithium against IMPase have been characterized by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). L-690,330 hydrate is a significantly more potent inhibitor of IMPase than lithium.[5]
| Inhibitor | Target Enzyme Source | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition |
| L-690,330 hydrate | Recombinant Human IMPase | 0.27 µM | 0.22 ± 0.01 µM | Competitive |
| Recombinant Bovine IMPase | 0.19 µM | Competitive | ||
| Human Frontal Cortex IMPase | 0.30 µM | Competitive | ||
| Bovine Frontal Cortex IMPase | 0.42 µM | Competitive | ||
| Lithium (Li+) | Bovine Brain IMPase | 0.11 - 1.52 mM | ~1 mM | Uncompetitive |
Mechanism of Action
While both compounds inhibit IMPase, their mechanisms differ significantly.
L-690,330 hydrate acts as a competitive inhibitor . This means it directly competes with the substrate, inositol monophosphate, for binding to the active site of the enzyme. Its structure is designed to mimic the substrate, allowing for high-affinity binding to the active site.
Lithium , in contrast, is an uncompetitive inhibitor . It does not bind to the free enzyme but rather to the enzyme-substrate complex. The proposed mechanism involves lithium displacing one of the two essential magnesium ions (Mg2+) that act as cofactors in the catalytic activity of IMPase. This binding of lithium to the enzyme-product complex prevents the release of the phosphate product, thereby inhibiting the enzyme.
Signaling Pathway Context
IMPase plays a critical role in the phosphatidylinositol (PI) signaling pathway, which is integral to numerous cellular processes. The inhibition of IMPase by either L-690,330 or lithium disrupts this pathway by depleting the intracellular pool of free myo-inositol. This depletion, in turn, reduces the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key precursor for the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Experimental Protocols
In Vitro IMPase Inhibition Assay (Malachite Green Assay)
This protocol outlines a method to compare the inhibitory effects of L-690,330 hydrate and lithium on IMPase activity by measuring the release of inorganic phosphate.
Materials:
-
Purified recombinant IMPase
-
Inositol monophosphate (substrate)
-
L-690,330 hydrate stock solution
-
Lithium chloride (LiCl) stock solution
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM MgCl2
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of L-690,330 hydrate and LiCl in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells. Include wells for a no-inhibitor control and a no-enzyme control.
-
Add 70 µL of Assay Buffer containing a fixed concentration of inositol monophosphate (e.g., at its Km value) to all wells.
-
Initiate the reaction by adding 20 µL of purified IMPase to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Construct a phosphate standard curve to determine the concentration of phosphate released in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
Concluding Remarks
L-690,330 hydrate and lithium are both valuable tools for studying the function of IMPase and the phosphatidylinositol signaling pathway. L-690,330 hydrate offers high potency and a competitive mechanism of action, making it a suitable tool for specific and potent inhibition in in vitro systems. However, its polar nature may limit its cell permeability in in vivo studies unless modified as a prodrug. Lithium, while less potent, is cell-permeable and has well-documented in vivo effects, though its uncompetitive mechanism and inhibition of other enzymes should be considered when interpreting results. The choice between these inhibitors will ultimately depend on the specific experimental goals, whether in vitro or in vivo, and the desired mechanism of inhibition.
References
- 1. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]
- 2. Characterization of the inositol monophosphatase gene family in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-690330 Hydrate and Rapamycin for Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of L-690330 hydrate and rapamycin, two key pharmacological modulators of autophagy. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate compound for their experimental needs.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases. Pharmacological induction of autophagy is a significant area of research for therapeutic development. Rapamycin, a well-established mTOR inhibitor, is a canonical inducer of autophagy. This compound, a potent inhibitor of inositol monophosphatase (IMPase), has emerged as an inducer of autophagy through an mTOR-independent pathway. This guide compares their mechanisms of action, presents available quantitative data, and provides detailed experimental protocols for their study.
Mechanism of Action
Rapamycin induces autophagy by inhibiting the mechanistic target of rapamycin (mTOR) , a central regulator of cell growth and metabolism. Specifically, rapamycin forms a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits mTOR Complex 1 (mTORC1)[1][2]. Inhibition of mTORC1 leads to the activation of the ULK1 complex, a key initiator of autophagosome formation[1][3].
This compound , on the other hand, induces autophagy through an mTOR-independent pathway . It is a competitive inhibitor of inositol monophosphatase (IMPase) [4]. By inhibiting IMPase, L-690330 leads to a depletion of free inositol and a subsequent decrease in myo-inositol-1,4,5-trisphosphate (IP3) levels. The reduction in IP3 signaling is thought to be the trigger for autophagy induction, a mechanism distinct from the mTOR-centric pathway targeted by rapamycin. Evidence suggests that the combination of L-690,330 and rapamycin can have an additive effect on the clearance of mutant proteins, supporting their action through independent pathways.
Signaling Pathways
Below are diagrams illustrating the distinct signaling pathways through which rapamycin and this compound induce autophagy.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Rapamycin and mTOR-independent autophagy inducers ameliorate toxicity of polyglutamine-expanded huntingtin and related proteinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - mTOR: a pharmacologic target for autophagy regulation [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
L-690330 Hydrate in the Landscape of IMPase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, inositol monophosphatase (IMPase) stands as a critical enzyme, playing a pivotal role in the phosphatidylinositol (PI) signaling pathway. Its inhibition has been a key therapeutic strategy, most notably in the treatment of bipolar disorder with lithium. This guide provides a detailed comparison of L-690330 hydrate, a potent competitive inhibitor of IMPase, with other known inhibitors, supported by experimental data and detailed protocols.
Performance Comparison of IMPase Inhibitors
The potency of various IMPase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The table below summarizes the available quantitative data for this compound and other notable IMPase inhibitors. It is important to note that direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Type of Inhibition | Enzyme Source | Ki (μM) | IC50 (μM) | Reference |
| This compound | Competitive | Recombinant Human IMPase | 0.27 | - | [1] |
| Recombinant Bovine IMPase | 0.19 | - | [1] | ||
| Human Frontal Cortex IMPase | 0.30 | - | [1] | ||
| Bovine Frontal Cortex IMPase | 0.42 | - | [1] | ||
| Lithium | Uncompetitive | Not Specified | - | ~1000 (in vitro) | [2] |
| L-690488 (prodrug of L-690330) | Competitive (active form is L-690330) | Rat Cortical Slices (cell-based) | - | 3.7 (EC50) | |
| m1 CHO Cells (cell-based) | - | 1.0 (EC50) | |||
| Ebselen | Not Specified | Not Specified | - | - |
Note: Ki represents the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%. EC50 is the concentration of a drug that gives a half-maximal response.
This compound consistently demonstrates high potency as a competitive inhibitor of IMPase across different enzyme sources, with Ki values in the sub-micromolar range. In contrast, lithium, the gold standard for bipolar disorder treatment, is a significantly less potent, uncompetitive inhibitor in vitro. The prodrug of L-690330, L-690488, was developed to improve cell permeability and shows potent effects in cell-based assays.
Inositol Signaling Pathway and IMPase Inhibition
The phosphatidylinositol signaling pathway is crucial for numerous cellular processes. The diagram below illustrates the central role of IMPase in this pathway and the point of intervention for its inhibitors.
Experimental Protocols
A common and reliable method for determining IMPase activity and screening for its inhibitors is the malachite green phosphate assay. This assay quantifies the amount of inorganic phosphate released from the substrate (inositol monophosphate) by IMPase.
Malachite Green Phosphate Assay for IMPase Activity
1. Principle: This colorimetric assay is based on the formation of a green complex between malachite green, molybdate, and free orthophosphate under acidic conditions. The intensity of the color, measured spectrophotometrically at approximately 620-660 nm, is directly proportional to the concentration of inorganic phosphate released by IMPase activity.
2. Materials:
-
Purified IMPase enzyme
-
Inositol monophosphate (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2)
-
Malachite Green Reagent (a solution of malachite green hydrochloride and ammonium molybdate in acid)
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare Reagents: Prepare working solutions of the IMPase enzyme, inositol monophosphate substrate, and phosphate standards in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor (e.g., this compound) at various concentrations or vehicle control.
-
IMPase enzyme solution.
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the inositol monophosphate substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates the color development.
-
Read Absorbance: After a short incubation at room temperature to allow for full color development, measure the absorbance of each well at 620-660 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate released in each reaction well by interpolating from the standard curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow and Comparison Logic
The process of identifying and characterizing IMPase inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis. The logical framework for comparing these inhibitors relies on a multi-faceted evaluation of their biochemical potency, cellular activity, and pharmacological properties.
References
Reversing the Cellular Impact of L-690,330 Hydrate: A Comparative Guide to Inositol Rescue
For Researchers, Scientists, and Drug Development Professionals
L-690,330 hydrate is a potent and selective competitive inhibitor of inositol monophosphatase (IMPase), a critical enzyme in the phosphoinositide (PI) signaling pathway.[1][2] Its mechanism of action, leading to the depletion of intracellular inositol, mimics the effects of lithium, a cornerstone treatment for bipolar disorder.[3][4] This guide provides a comprehensive comparison of experimental approaches to validate the reversal of L-690,330's effects with exogenous myo-inositol, offering supporting data and detailed methodologies for key experiments.
Mechanism of Action: The Inositol Depletion Hypothesis
The PI signaling pathway governs a multitude of cellular processes, including cell growth, differentiation, and apoptosis. L-690,330, by inhibiting IMPase, disrupts the recycling of inositol phosphates to free inositol, leading to a state of inositol depletion. This, in turn, impairs the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key precursor for the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). The "inositol depletion hypothesis" posits that this reduction in signaling flux is the primary mechanism behind the physiological effects of L-690,330 and lithium.
Validating the Reversal: The Role of Exogenous Inositol
A critical experiment to validate the inositol depletion hypothesis is to demonstrate that the cellular effects of L-690,330 can be reversed or "rescued" by providing an external source of myo-inositol. This bypasses the enzymatic block imposed by L-690,330 and replenishes the intracellular inositol pool, thereby restoring the normal function of the PI signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the reversal of L-690,330's effects with myo-inositol.
| Parameter | L-690,488 (Prodrug of L-690,330) Concentration | myo-Inositol Concentration for Reversal (EC50) | Cell Type | Reference |
| CMP-PA Accumulation | Not specified | 1.7 ± 0.5 mM | m1 CHO cells |
| Experimental System | Effect of L-690,330 | Outcome of myo-Inositol Co-administration | Reference |
| Zebrafish Embryos | Inhibition of intracellular Ca²⁺ release | Rescue of Ca²⁺ release inhibition |
Experimental Protocols
CMP-PA Accumulation Assay for Inositol Reversal
This assay indirectly measures the depletion of inositol by quantifying the accumulation of cytidine monophosphate-phosphatidic acid (CMP-PA), a precursor in phosphatidylinositol synthesis that builds up when inositol is limited.
Objective: To quantify the dose-dependent reversal of L-690,330-induced CMP-PA accumulation by myo-inositol.
Materials:
-
m1 CHO (Chinese Hamster Ovary) cells stably expressing the human muscarinic m1 receptor
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
[³H]cytidine
-
L-690,330 hydrate
-
myo-Inositol
-
Carbachol (muscarinic receptor agonist)
-
Trichloroacetic acid (TCA)
-
Dowex-1 resin
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Labeling:
-
Plate m1 CHO cells in 24-well plates and grow to confluency.
-
Pre-label the cells with [³H]cytidine (e.g., 0.5 µCi/mL) in serum-free medium for 24-48 hours.
-
-
Inhibitor and Inositol Treatment:
-
Wash the cells with fresh, serum-free medium.
-
Pre-incubate the cells with a fixed concentration of L-690,330 (e.g., 10 µM) for 30 minutes.
-
Add varying concentrations of myo-inositol (e.g., 0.1 mM to 10 mM) to the respective wells and incubate for an additional 30 minutes.
-
-
Stimulation and Lysis:
-
Stimulate the cells with a muscarinic agonist like carbachol (e.g., 1 mM) for 60 minutes to activate the PI pathway.
-
Terminate the reaction by aspirating the medium and adding ice-cold 5% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
-
Extraction and Quantification of [³H]CMP-PA:
-
Collect the TCA-soluble fraction.
-
Separate [³H]CMP-PA from other radiolabeled nucleotides using Dowex-1 anion-exchange chromatography.
-
Quantify the amount of [³H]CMP-PA by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of reversal of L-690,330-induced [³H]CMP-PA accumulation against the concentration of myo-inositol.
-
Calculate the EC50 value for myo-inositol reversal using non-linear regression analysis.
-
Calcium Imaging in Zebrafish Embryos for Inositol Rescue
This in vivo assay visualizes the effect of L-690,330 on intracellular calcium signaling and the rescue by myo-inositol in a whole organism.
Objective: To qualitatively assess the rescue of L-690,330-induced inhibition of intracellular calcium release by myo-inositol in zebrafish embryos.
Materials:
-
Zebrafish embryos (e.g., 1-cell to 8-cell stage)
-
Fura-2-dextran (calcium indicator)
-
Texas Red-dextran (lineage tracer)
-
L-690,330 hydrate
-
myo-Inositol
-
Microinjection setup
-
Fluorescence microscope with calcium imaging capabilities
Protocol:
-
Embryo Preparation and Indicator Loading:
-
Collect zebrafish embryos at the 1-cell stage.
-
Microinject a solution of Fura-2-dextran into the yolk of the embryos.
-
-
Inhibitor and Rescue Agent Injection:
-
At the 8-cell stage, microinject a solution containing L-690,330 and Texas Red-dextran (as a lineage tracer to identify injected cells) into a subset of blastomeres.
-
In a separate group of embryos, co-inject a solution containing L-690,330, Texas Red-dextran, and myo-inositol.
-
-
Calcium Imaging:
-
Mount the embryos on a microscope slide.
-
Perform ratiometric calcium imaging using a fluorescence microscope, capturing images at two excitation wavelengths for Fura-2 (e.g., 340 nm and 380 nm).
-
Monitor the frequency and amplitude of spontaneous calcium transients in the injected (Texas Red-positive) and uninjected areas of the embryos.
-
-
Data Analysis:
-
Analyze the calcium imaging data to compare the calcium transient activity in embryos treated with L-690,330 alone versus those co-injected with L-690,330 and myo-inositol.
-
A rescue is indicated by the restoration of normal calcium transient activity in the presence of myo-inositol.
-
Alternatives to Myo-Inositol for Reversing L-690,330 Effects
While myo-inositol is the most direct way to reverse the effects of L-690,330, other strategies could theoretically be employed, although they are less direct and not as well-validated.
| Alternative Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Cell-Permeable Inositol Phosphate Analogs | Bypass the need for inositol and IMPase by directly providing downstream signaling molecules. | More targeted restoration of specific phosphoinositide pools. | May not fully rescue all effects of inositol depletion; potential for off-target effects. |
| Downstream Effector Modulators | Target proteins or pathways that are affected by inositol depletion (e.g., activators of protein kinase C or modulators of calcium channels). | May be useful if inositol transport is compromised. | Does not address the root cause of inositol depletion; may have broader, less specific effects. |
Conclusion
The reversal of L-690,330 hydrate's cellular effects by exogenous myo-inositol provides strong evidence for the inositol depletion hypothesis as its primary mechanism of action. The experimental protocols outlined in this guide offer robust methods for validating this reversal. For researchers in drug development, understanding these rescue experiments is crucial for characterizing the mechanism of IMPase inhibitors and for designing novel therapeutic strategies that target the phosphoinositide signaling pathway. Further research into cell-permeable inositol phosphate analogs and downstream modulators may provide alternative approaches to counteract the effects of IMPase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic inositol phosphate analogs reveal that PPIP5K2 has a surface-mounted substrate capture site that is a target for drug discovery. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. Inositol depletion, GSK3 inhibition and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and biophysical characterization of inositol-tetrakisphosphate 1-kinase inhibitors[image] - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-690,330 Hydrate and its Prodrug L-690,488 in the Inhibition of Inositol Monophosphatase
In the landscape of biochemical research, particularly in the study of the phosphatidylinositol (PI) signaling pathway, the efficacy of inhibitory compounds is of paramount importance. This guide provides a detailed comparison of L-690,330 hydrate, a potent inhibitor of inositol monophosphatase (IMPase), and its prodrug, L-690,488. The development of L-690,488 as a tetrapivaloyloxymethyl ester of L-690,330 was a strategic approach to improve the cellular penetration of the active compound, thereby enhancing its biological activity.
L-690,330 acts as a competitive inhibitor of IMPase, a key enzyme in the PI cycle responsible for the recycling of inositol.[1][2][3] By blocking this step, L-690,330 leads to a depletion of intracellular inositol, which in turn affects various cellular processes.[4] The prodrug L-690,488 is designed to be more lipophilic, allowing for more effective passage across cell membranes before being hydrolyzed to the active L-690,330 intracellularly.[5]
Quantitative Efficacy: A Side-by-Side Comparison
The following tables summarize the key quantitative data gathered from in vitro and cellular assays to compare the efficacy of L-690,330 hydrate and L-690,488.
Table 1: In Vitro Inhibition of Inositol Monophosphatase by L-690,330 Hydrate
| Enzyme Source | Ki (μM) |
| Recombinant Human IMPase | 0.27 |
| Recombinant Bovine IMPase | 0.19 |
| Human Frontal Cortex IMPase | 0.30 |
| Bovine Frontal Cortex IMPase | 0.42 |
Table 2: Cellular Efficacy of the Prodrug L-690,488
| Assay System | Measured Effect | EC50 (μM) |
| Carbachol-stimulated Rat Cortical Slices | Accumulation of [3H]inositol monophosphates | 3.7 ± 0.9 |
| Carbachol-stimulated m1 CHO Cells | Accumulation of [3H]inositol monophosphates | 1.0 ± 0.2 |
| Carbachol-stimulated m1 CHO Cells | Accumulation of [3H]CMP-PA | 3.5 ± 0.3 |
Experimental Methodologies
The data presented above were derived from rigorous experimental protocols designed to assess the inhibition of IMPase and its downstream effects.
In Vitro IMPase Inhibition Assay
The inhibitory potency (Ki) of L-690,330 hydrate was determined using purified recombinant and native IMPase. The assay typically involves incubating the enzyme with its substrate, inositol monophosphate, in the presence of varying concentrations of the inhibitor. The rate of phosphate release is measured, often using a colorimetric method, to determine the enzyme's activity. Ki values are then calculated using kinetic models for competitive inhibition.
Cellular Assays in Rat Cortical Slices and CHO Cells
To assess the efficacy of the prodrug L-690,488 in a cellular context, researchers utilized cholinergically-stimulated rat cortical slices and Chinese hamster ovary (CHO) cells stably transfected with the human muscarinic m1 receptor (m1 CHO cells).
-
Cell Culture and Preparation: Rat cortical slices were prepared from specific brain regions. The m1 CHO cells were cultured under standard conditions.
-
Radiolabeling: The cells or tissue slices were pre-labeled with [3H]inositol or [3H]cytidine to allow for the tracking of downstream metabolites.
-
Stimulation and Inhibition: The cells were stimulated with carbachol, a cholinergic agonist, to activate the PI signaling pathway. Concurrently, they were treated with varying concentrations of L-690,488 or a control compound like lithium.
-
Measurement of Metabolites: The accumulation of [3H]inositol monophosphates and [3H]cytidine monophosphorylphosphatidate ([3H]CMP-PA), a marker of PI cycle disruption, was quantified using chromatographic techniques.
-
Data Analysis: The concentration-response data were used to calculate the EC50 values, representing the concentration of L-690,488 required to achieve 50% of the maximal effect.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and a generalized experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-690330 hydrate | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of L-690,330 Hydrate and Other Autophagy Inducers for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inducer is a critical decision in experimental design. This guide provides a comparative overview of L-690,330 hydrate, a selective inositol monophosphatase (IMPase) inhibitor, and other commonly used autophagy inducers. We present a synthesis of their mechanisms of action, quantitative performance data from preclinical studies, and detailed experimental protocols to assist in making an informed choice for your research needs.
L-690,330 hydrate has emerged as a tool for inducing autophagy through a distinct, mTOR-independent pathway. This contrasts with many widely used autophagy inducers that function by inhibiting the mammalian target of rapamycin (mTOR), a key negative regulator of the autophagic process. Understanding these mechanistic differences is crucial for interpreting experimental outcomes and for designing novel therapeutic strategies that modulate autophagy.
Mechanism of Action: A Fork in the Autophagic Road
Autophagy can be broadly stimulated through two major signaling hubs: mTOR-dependent and mTOR-independent pathways.
L-690,330 Hydrate operates through the mTOR-independent pathway. It selectively inhibits inositol monophosphatase (IMPase), an enzyme crucial for the recycling of inositol.[1] Inhibition of IMPase leads to a depletion of cellular myo-inositol and a subsequent reduction in inositol-1,4,5-trisphosphate (IP3) levels. This decrease in IP3 signaling is the trigger for autophagy induction, a mechanism it shares with lithium, although L-690,330 is a more specific inhibitor of IMPase.[1]
In contrast, Rapamycin and its analogs are the archetypal mTOR-dependent autophagy inducers. They form a complex with FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1). This relieves the inhibitory phosphorylation of key autophagy-initiating proteins, such as ULK1 and ATG13, thereby triggering the formation of autophagosomes.
Other notable autophagy inducers include:
-
Starvation: This physiological stimulus induces autophagy primarily through the mTOR-dependent pathway by depriving cells of amino acids, which are sensed by the mTORC1 complex.
-
Trehalose: This natural disaccharide is thought to induce autophagy through an mTOR-independent mechanism, potentially by activating TFEB, a master regulator of lysosomal biogenesis and autophagy.[2][3] However, the precise mechanism is still under investigation, with some studies suggesting it may interfere with glucose transport.[4]
-
Spermidine: This polyamine induces autophagy through an mTOR-independent pathway involving the inhibition of acetyltransferases, leading to the deacetylation of proteins involved in autophagy.
Quantitative Comparison of Autophagy Induction
The following table summarizes quantitative data on the induction of autophagy by L-690,330 hydrate and other common inducers, as measured by the key autophagy markers: the ratio of LC3-II to LC3-I (or β-actin) and the degradation of p62/SQSTM1. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation, while a decrease in p62 levels suggests enhanced autophagic flux and degradation of cargo.
| Inducer | Mechanism | Cell Line | Concentration | Time (h) | LC3-II/LC3-I (or LC3-II/Actin) Fold Change | p62 Degradation | Reference |
| L-690,330 Hydrate | IMPase Inhibition (mTOR-independent) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Rapamycin | mTORC1 Inhibition (mTOR-dependent) | U87MG | 10 nM | 24 | ~2.5-fold increase in LC3-II/LC3-I ratio | Significant decrease | |
| Rapamycin | mTORC1 Inhibition (mTOR-dependent) | Mouse Schwann Cells | 25 nM | 48 | Pronounced increase in LC3-II/LC3-I ratio | Pronounced decrease | |
| Starvation (EBSS) | Primarily mTOR-dependent | HeLa | N/A | 24 | Significant increase in LC3-II levels | Not specified | |
| Starvation (Leupeptin) | Primarily mTOR-dependent | Mouse Liver (in vivo) | N/A | 24 | ~3-fold higher LC3-II than at 3h | Not specified | |
| Trehalose | mTOR-independent | Not specified | Not specified | Not specified | Induces LC3-II conversion | Induces p62 expression initially, then degradation | |
| Spermidine | Acetyltransferase Inhibition (mTOR-independent) | HCT 116 | Not specified | Not specified | Induces LC3 lipidation | Induces p62 degradation |
Note: Direct quantitative data for L-690,330 hydrate's effect on LC3-II and p62 levels from publicly available literature is limited. The provided Ki value for IMPase inhibition (0.2-2 µM) suggests its potency at the molecular target level. Further experimental validation is recommended to determine its specific dose-response for autophagy induction in your cell type of interest.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of these autophagy inducers and the common experimental approaches to quantify their effects, the following diagrams are provided.
Detailed Experimental Protocols
Western Blotting for LC3 and p62
This protocol outlines the key steps for assessing autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired autophagy inducer (e.g., L-690,330, Rapamycin) at various concentrations and for different time points. Include a vehicle control.
-
For autophagic flux experiments, a parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) for the last 2-4 hours of the induction period.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel. A higher percentage gel is recommended for better separation of LC3-I and LC3-II.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of LC3-II to LC3-I or normalize LC3-II to the loading control. Normalize p62 levels to the loading control.
Fluorescence Microscopy for Autophagosome Quantification
This method allows for the visualization and quantification of autophagosomes within cells.
1. Cell Culture and Transfection (if applicable):
-
Plate cells on glass coverslips in a multi-well plate.
-
For live-cell imaging or to enhance visualization, cells can be transfected with a plasmid encoding a fluorescently tagged LC3 (e.g., GFP-LC3 or mCherry-LC3).
2. Cell Treatment:
-
Treat cells with the desired autophagy inducer and vehicle control as described for Western blotting.
3. Cell Fixation and Permeabilization (for fixed-cell imaging):
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
4. Immunostaining (if not using fluorescently tagged LC3):
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against LC3 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
5. Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope. Capture images from multiple random fields for each condition.
6. Image Analysis:
-
Quantify the number of fluorescent puncta (autophagosomes) per cell using image analysis software (e.g., ImageJ).
-
Calculate the average number of puncta per cell for each treatment group and perform statistical analysis.
Conclusion
The choice of an autophagy inducer should be guided by the specific research question and the signaling pathways under investigation. L-690,330 hydrate offers a valuable tool to explore mTOR-independent autophagy, providing a complementary approach to the more commonly studied mTOR-dependent mechanisms activated by rapamycin and starvation. While direct comparative quantitative data for L-690,330's efficacy in standard autophagy assays is still emerging in the literature, its known mechanism and potency as an IMPase inhibitor make it a compelling candidate for further investigation. For robust and reliable results, it is crucial to employ multiple, well-validated assays to monitor autophagic flux, as outlined in the provided protocols. This comparative guide serves as a foundational resource to aid researchers in navigating the selection and application of autophagy inducers in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mTOR-Independent Autophagy Inducer Trehalose Rescues against Insulin Resistance-Induced Myocardial Contractile Anomalies: Role of p38 MAPK and Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of L-690330 Hydrate: A Step-by-Step Guide for Laboratory Professionals
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to conduct a thorough safety and hazard assessment.
-
Consult Institutional Guidelines: Always prioritize your institution's specific chemical hygiene plan and waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Review Available Information: Although a dedicated SDS for L-690330 hydrate is not available, review any product information from the supplier for hazard warnings or handling precautions.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
II. Disposal Procedures for this compound
Given the lack of specific hazard data, this compound should be treated as chemical waste and disposed of through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular trash.
| Step | Procedure | Key Considerations |
| 1. | Containerization | Place this compound waste in a designated, compatible, and properly sealed waste container. Ensure the container is in good condition and will not leak. |
| 2. | Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. |
| 3. | Segregation | Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals. |
| 4. | Waste Pickup | Arrange for waste pickup through your institution's EHS department. Follow their specific procedures for requesting a pickup. |
III. Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly.
| Step | Procedure | Key Considerations |
| 1. | Decontamination | If possible and safe, triple rinse the empty container with a suitable solvent (e.g., water, if soluble). |
| 2. | Rinsate Collection | Collect all rinsate as hazardous waste and dispose of it with other this compound waste. |
| 3. | Container Disposal | Once decontaminated, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers. Some institutions may require disposal as hazardous waste regardless of rinsing. |
IV. Spill and Emergency Procedures
In the event of a spill, follow these immediate steps:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Control the Spill: If safe to do so, prevent the spill from spreading using appropriate absorbent materials.
-
Consult EHS: Contact your institution's EHS department for guidance on cleanup and disposal of spill-related materials.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Essential Safety and Logistical Information for Handling L-690330 Hydrate
Disclaimer: This document provides essential safety and logistical guidance for handling L-690330 hydrate based on general best practices for potent pharmaceutical compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this information must be supplemented by a compound-specific risk assessment before any handling occurs. All users must be trained in handling potent compounds.
L-690330 is a potent bisphosphonate-based inhibitor of inositol monophosphatase (IMPase)[1]. As with any potent compound, minimizing exposure is the primary goal. The following guidelines provide a framework for the safe handling, storage, and disposal of this compound in a research laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol or dust generation (e.g., weighing, preparing stock solutions). Hoods or full-face pieces can offer high protection factors.[2][3] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[2] | |
| Disposable Respirators (e.g., N95) | Not recommended as primary protection for handling potent compounds. May be suitable for low-risk activities as a secondary layer of protection.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek to protect against chemical splashes and dust. |
| Dedicated Lab Coat | Should be worn over personal clothing and professionally laundered or disposed of as hazardous waste. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds. The following plan outlines the key phases of handling this compound.
-
Preparation:
-
Designated Area: All handling of this compound powder should occur in a designated area with controlled access, such as a containment glove box, ventilated balance enclosure, or a chemical fume hood with a valid certification.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.
-
Waste Disposal: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
-
PPE Donning:
-
Put on all required PPE in the correct order in a designated clean area before entering the handling zone.
-
-
Compound Handling:
-
Weighing: Weigh the compound in a containment device (e.g., ventilated balance enclosure or glove box) to minimize dust generation.
-
Solution Preparation: Prepare solutions within a chemical fume hood or glove box. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others. Use a pre-prepared spill kit appropriate for chemical hazards. Clean the spill by working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
-
-
Post-Handling:
-
Decontamination: Thoroughly deaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Sealed storage, away from moisture. |
| -20°C | 1 month | Sealed storage, away from moisture. |
-
Once a stock solution is prepared, it should be aliquoted to prevent repeated freeze-thaw cycles.
-
If water is used as the solvent for the stock solution, it should be filtered and sterilized with a 0.22 μm filter before use.
Disposal Plan
All waste generated from handling this compound must be considered hazardous.
-
Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), disposable labware, and spill cleanup materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Disposal Method: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration is often the preferred method for potent pharmaceutical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
